BRP-201
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H27ClN4OS |
|---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C28H27ClN4OS/c1-17(2)14-19-8-10-20(11-9-19)18(3)26-30-24-15-21(27-31-32-28(35)34-27)12-13-25(24)33(26)16-22-6-4-5-7-23(22)29/h4-13,15,17-18H,14,16H2,1-3H3,(H,32,35) |
InChI Key |
ZADYAZTTWZYTSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=C(N2CC4=CC=CC=C4Cl)C=CC(=C3)C5=NNC(=S)O5 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Action Anti-Inflammatory Mechanism of BRP-201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRP-201 is an investigational small molecule that has demonstrated a novel dual mechanism of action in the modulation of the inflammatory response. As a potent antagonist of 5-lipoxygenase-activating protein (FLAP), this compound effectively inhibits the biosynthesis of pro-inflammatory leukotrienes. Concurrently, it promotes a lipid mediator class switch by activating 12/15-lipoxygenase (12/15-LOX) pathways, leading to an increased production of specialized pro-resolving mediators (SPMs). This unique pharmacological profile positions this compound as a promising therapeutic candidate that not only dampens inflammation but also actively stimulates its resolution. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: A Paradigm Shift in Anti-Inflammatory Therapy
The primary molecular target of this compound is the 5-lipoxygenase-activating protein (FLAP), a crucial transfer protein in the biosynthesis of leukotrienes (LTs).[1] LTs, such as LTB4, are potent pro-inflammatory lipid mediators that play a significant role in the initiation and amplification of acute and chronic inflammation. By binding to FLAP, this compound prevents the interaction between FLAP and 5-lipoxygenase (5-LOX), thereby inhibiting the synthesis of LTs from arachidonic acid (AA).[2]
The innovative aspect of this compound's mechanism lies in its dual functionality. Beyond the suppression of pro-inflammatory signals, this compound actively promotes the resolution of inflammation. It has been shown to enhance the activity of 12/15-lipoxygenases, enzymes responsible for the production of specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins from omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1] This orchestrated "lipid mediator class switch" shifts the balance from a pro-inflammatory state to a pro-resolving one, a highly desirable characteristic for a modern anti-inflammatory therapeutic.[1]
Signaling Pathway of this compound in Inflammation
Caption: this compound inhibits FLAP to block pro-inflammatory leukotriene synthesis and activates 12/15-LOX to promote pro-resolving SPM production.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in Human Monocyte-Derived Macrophages (MDMs)
| Cell Type | Stimulus | This compound Conc. | Effect on 5-LOX Products (e.g., LTs) | Effect on 12/15-LOX Products (e.g., SPMs) | Reference |
| M2-MDM | SACM | 0.1 µM | ~60% suppression | Markedly elevated | [3] |
| M2-MDM | SACM | 3 µM | - | > 3-fold increase in RvD1 and RvD2 | [3] |
| M1-MDM | SACM | 0.1 - 3 µM | Suppression | Modest, inconsistent increase | [3] |
SACM: Staphylococcus aureus conditioned medium
Table 2: Efficacy of this compound in Stably Transfected HEK293 Cells
| Transfected Enzyme(s) | This compound Conc. | Effect on Product Formation | Implication | Reference |
| 5-LOX + FLAP | 3 µM | Inhibition | Inhibition of LT synthesis is FLAP-dependent | [3] |
| 5-LOX only | 3 µM | No significant inhibition | Confirms FLAP as the target for LT inhibition | [3] |
| 15-LOX-1 | 3 µM | Up to 3-fold increase | This compound directly or indirectly activates 15-LOX-1 | [3] |
| 15-LOX-2 | 3 µM | No significant effect | Specificity for 15-LOX-1 over 15-LOX-2 | [3] |
Table 3: In Vivo Efficacy of this compound in Zymosan-Induced Murine Peritonitis
| Parameter | This compound Dose | Outcome | Reference |
| Leukotriene Levels | 2 mg/kg, i.p. | Trend towards lower levels | [1] |
| 12/15-LOX Products (incl. SPMs) | 2 mg/kg, i.p. | Increased levels | [2] |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.
Human Monocyte-Derived Macrophage (MDM) Culture and Stimulation
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from leukocyte concentrates by density gradient centrifugation. Monocytes are then purified from PBMCs.
-
Differentiation and Polarization: Isolated monocytes are cultured in RPMI 1640 medium supplemented with fetal calf serum, penicillin/streptomycin, and either granulocyte-macrophage colony-stimulating factor (GM-CSF) for M1 polarization or macrophage colony-stimulating factor (M-CSF) for M2 polarization for 5-7 days.
-
Pre-incubation and Stimulation: Differentiated MDMs are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes. Subsequently, cells are stimulated with a pro-inflammatory agent such as Staphylococcus aureus conditioned medium (SACM) or the calcium ionophore A23187 for a defined period (e.g., 30-90 minutes) to induce lipid mediator biosynthesis.
-
Sample Collection: The cell culture supernatants are collected for lipid mediator analysis.
Lipid Mediator Metabololipidomics
-
Solid-Phase Extraction: Lipid mediators are extracted from cell culture supernatants or peritoneal lavage fluid using solid-phase extraction cartridges.
-
LC-MS/MS Analysis: The extracted samples are analyzed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
-
Quantification: Identification and quantification of individual lipid mediators are achieved by comparing their retention times and mass-to-charge ratios with those of authentic standards, using multiple reaction monitoring (MRM).
Zymosan-Induced Murine Peritonitis Model
-
Acclimatization: Male mice are acclimatized for at least one week before the experiment.
-
This compound Administration: this compound (e.g., 2 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Induction of Peritonitis: A short time after this compound administration (e.g., 30 minutes), peritonitis is induced by i.p. injection of a zymosan A suspension (e.g., 1 mg in sterile saline).
-
Peritoneal Lavage: At a defined time point after zymosan injection (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is washed with cold phosphate-buffered saline (PBS) to collect the peritoneal exudate.
-
Analysis: The collected lavage fluid is centrifuged to separate the cells from the supernatant. The supernatant is then subjected to lipid mediator metabololipidomics to quantify leukotrienes and SPMs. The cell pellet can be used for differential cell counting.
Experimental and Logical Workflow Visualizations
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound in human MDMs.
Logical Relationship for Dual Action Confirmation
Caption: Logical workflow confirming the dual, distinct mechanisms of this compound.
Conclusion
This compound represents a significant advancement in the field of anti-inflammatory drug development. Its unique ability to not only block the production of pro-inflammatory leukotrienes but also to actively promote the synthesis of pro-resolving lipid mediators offers a more holistic approach to managing inflammatory conditions. The data presented herein provide a strong rationale for the continued investigation of this compound as a therapeutic agent that targets both the initiation and the resolution phases of inflammation. This dual-action mechanism holds the promise of more effective and complete control of inflammatory diseases.
References
BRP-201: A Dual-Acting Modulator of Lipid Mediator Biosynthesis for Inflammatory Resolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRP-201 is a novel benzimidazole-based compound that has demonstrated a unique dual mechanism of action in the modulation of inflammatory pathways. It functions as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of pro-inflammatory leukotrienes. Concurrently, this compound acts as an activator of 12/15-lipoxygenase (12/15-LOX), an enzyme responsible for the production of specialized pro-resolving mediators (SPMs). This dual activity positions this compound as a promising therapeutic candidate that not only suppresses inflammatory signaling but also actively promotes the resolution of inflammation. This technical guide provides a comprehensive overview of the FLAP antagonist activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biological pathways and workflows.
Introduction: The Role of FLAP in Inflammation
The 5-lipoxygenase-activating protein (FLAP) is an integral nuclear membrane protein that plays a critical role in the biosynthesis of leukotrienes (LTs). LTs, including LTB4 and the cysteinyl-leukotrienes (CysLTs), are potent lipid mediators that contribute significantly to the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. FLAP functions by binding arachidonic acid (AA) released from the nuclear membrane and presenting it to 5-lipoxygenase (5-LOX). This protein-protein interaction is an essential step for the subsequent conversion of AA into LTA4, the unstable precursor for all LTs. Antagonism of FLAP, therefore, represents a key therapeutic strategy for inhibiting the production of all classes of leukotrienes.
This compound: A Novel FLAP Antagonist with Pro-Resolving Properties
This compound has emerged as a significant small molecule inhibitor of FLAP. Its unique characteristic lies in its ability to not only block the pro-inflammatory leukotriene pathway but to also simultaneously enhance the production of anti-inflammatory and pro-resolving SPMs.[1][2] This dual functionality offers a more sophisticated approach to managing inflammation by promoting the body's natural resolution pathways.
Mechanism of Action: Shifting the Balance from Inflammation to Resolution
This compound's primary mechanism of action as a FLAP antagonist involves the direct inhibition of the protein, thereby preventing the transfer of arachidonic acid to 5-LOX and effectively halting leukotriene biosynthesis.[1] In parallel, this compound has been shown to activate 12/15-lipoxygenases.[1][2] These enzymes are pivotal in the synthesis of SPMs, a class of lipid mediators that actively orchestrate the resolution of inflammation. The combined effect is a biochemical shift in the lipid mediator profile, away from pro-inflammatory LTs and towards pro-resolving SPMs.[1][2]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the activity of this compound.
Table 1: FLAP Antagonist Activity of this compound in Cellular Systems
| Cell Type | Stimulus | Measured Effect | Effective Concentration | Reference |
| Human M1 Macrophages | Bacterial Exotoxins | Strong inhibition of leukotriene formation | 3 µM | [1] |
| Human M2 Macrophages | Bacterial Exotoxins | Strong inhibition of leukotriene formation | 3 µM | [1] |
| HEK293 cells (expressing 5-LOX and FLAP) | - | Suppression of 5-LOX product formation | Not specified | [1] |
Note: While a specific IC50 value for FLAP antagonism by this compound has been cited as 50 nM, the primary literature with detailed experimental conditions was not available for direct verification.
Table 2: Effect of this compound on Leukotriene and SPM Biosynthesis in Human Macrophages
| Macrophage Phenotype | This compound Concentration | Change in 5-LOX Products (Leukotrienes) | Change in 12/15-LOX Products (SPMs) | Reference |
| M1 | 3 µM | Strongly inhibited | Markedly elevated | [1] |
| M2 | 3 µM | Strongly inhibited | Markedly elevated | [1] |
Table 3: In Vivo Efficacy of this compound in a Murine Peritonitis Model
| Animal Model | This compound Dose | Effect on Leukotriene Levels | Effect on 12/15-LOX Product (SPM) Levels | Reference |
| Zymosan-induced peritonitis in mice | 2 mg/kg, i.p. | Lowered | Elevated | [1] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound: FLAP antagonism and 12/15-LOX activation.
Experimental Workflow for In Vitro Macrophage Assay
Caption: Workflow for assessing this compound activity in human macrophages.
Logical Relationship of this compound's Dual Activity
Caption: Logical flow of this compound's dual impact on inflammation resolution.
Experimental Protocols
In Vitro Assay: Human Monocyte-Derived Macrophage (MDM) Model
Objective: To determine the effect of this compound on leukotriene and SPM production in human M1 and M2 macrophages.
Methodology:
-
Isolation and Differentiation of Monocytes:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy donors by density gradient centrifugation.
-
Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
For differentiation into M1 macrophages, monocytes are cultured for 6 days in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
For differentiation into M2 macrophages, monocytes are cultured for 6 days with macrophage colony-stimulating factor (M-CSF).
-
-
Cell Stimulation and this compound Treatment:
-
Differentiated M1 or M2 macrophages are harvested and seeded into culture plates.
-
Cells are pre-incubated with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 15 minutes at 37°C.
-
Inflammation is induced by stimulating the cells with bacterial exotoxins (e.g., Staphylococcus aureus culture medium) for a defined period (e.g., 90 minutes) at 37°C.
-
-
Lipid Mediator Analysis:
-
The cell supernatants are collected, and the reaction is stopped by the addition of methanol.
-
Lipid mediators are extracted from the supernatant using solid-phase extraction (SPE).
-
The extracted samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to identify and quantify a broad spectrum of leukotrienes and SPMs.
-
In Vivo Assay: Zymosan-Induced Murine Peritonitis Model
Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.
Methodology:
-
Induction of Peritonitis:
-
Male C57BL/6 mice are used for the study.
-
Peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg/mouse) suspended in sterile saline.
-
-
This compound Administration:
-
This compound is administered to the mice via i.p. injection at a specified dose (e.g., 2 mg/kg) at a defined time point relative to the zymosan challenge (e.g., 30 minutes prior).
-
A control group receives the vehicle.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after zymosan injection (e.g., 4 hours), the mice are euthanized.
-
The peritoneal cavity is lavaged with phosphate-buffered saline (PBS) to collect the peritoneal exudate.
-
The lavage fluid is centrifuged to separate the cells from the supernatant.
-
The supernatant is used for the quantification of leukotrienes and SPMs by LC-MS/MS.
-
The cell pellet is used for differential cell counting to assess the influx of inflammatory cells (e.g., neutrophils).
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of anti-inflammatory therapeutics. Its unique dual mechanism of action, combining the suppression of pro-inflammatory leukotriene biosynthesis with the promotion of pro-resolving mediator production, offers a more holistic approach to treating inflammatory conditions. The data presented in this guide underscore the potential of this compound to not only manage the symptoms of inflammation but also to actively facilitate its resolution.
Future research should focus on a more detailed characterization of the in vivo pharmacokinetics and pharmacodynamics of this compound. Further studies in various preclinical models of inflammatory diseases are warranted to fully elucidate its therapeutic potential. Additionally, a deeper investigation into the molecular interactions of this compound with both FLAP and 12/15-LOX will provide valuable insights for the design of next-generation dual-acting anti-inflammatory and pro-resolving agents.
References
BRP-201: A Dual-Action Modulator of Eicosanoid Biosynthesis for Inflammatory Resolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRP-201 is a novel benzimidazole-based compound that has emerged as a significant pharmacological tool in the study of inflammatory pathways. It uniquely functions as a dual-action agent, potently inhibiting the pro-inflammatory leukotriene (LT) pathway while simultaneously activating the pro-resolving lipid mediator pathway. Specifically, this compound acts as a 5-lipoxygenase-activating protein (FLAP) antagonist, thereby blocking the synthesis of leukotrienes, which are key drivers of inflammation. Concurrently, it functions as an activator of 12/15-lipoxygenase (12/15-LOX), a critical enzyme in the production of specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. This dual activity positions this compound as a promising candidate for therapeutic strategies aimed at not just suppressing inflammation, but actively promoting its resolution. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative effects on lipid mediator profiles, and detailed experimental protocols for its study.
Core Mechanism of Action: A Signaling Dichotomy
This compound's pharmacological profile is defined by its ability to intervene at a crucial juncture in the arachidonic acid (AA) cascade. It exhibits two distinct, yet complementary, activities:
-
FLAP Antagonism: this compound is a potent antagonist of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential co-factor for 5-lipoxygenase (5-LOX), responsible for presenting arachidonic acid to the enzyme for the biosynthesis of pro-inflammatory leukotrienes like Leukotriene B4 (LTB4).[1][2] By inhibiting FLAP, this compound effectively shuts down this pro-inflammatory pathway.
-
12/15-LOX Activation: Intriguingly, this compound also acts as an activator of 12/15-lipoxygenase (12/15-LOX), particularly the 15-LOX-1 isoform.[1][3] This enzyme is responsible for the synthesis of SPMs from polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). SPMs are instrumental in the active resolution of inflammation, promoting tissue repair and a return to homeostasis. The activation of 12/15-LOX by this compound is thought to be a FLAP-independent mechanism.[4]
This dual action results in a "class switch" in lipid mediator biosynthesis, shifting the cellular environment from a pro-inflammatory state to a pro-resolving one.[1][3]
Quantitative Data on this compound Activity
The effects of this compound have been quantified in various cellular and in vivo models. The following tables summarize the key findings.
Table 1: Effect of this compound on 12/15-LOX Product Formation in Unstimulated Human Macrophages
| Lipid Mediator | Macrophage Phenotype | This compound Concentration | Fold Increase (vs. Vehicle) |
| 12-HETE, 12-HEPE, 14-HDHA | M1 & M2 | 0.3 - 3 µM | ~2.5 to 3-fold |
| 15-HETE, 15-HEPE, 17-HDHA | M1 & M2 | 0.3 - 3 µM | ~2.5 to 3-fold |
Data compiled from Kretzer et al., 2022.[3]
Table 2: Effect of this compound on 15-LOX Product Formation in Transfected HEK293 Cells
| Cell Line | This compound Concentration | Lipid Mediator | Fold Increase (vs. Vehicle) |
| HEK293 expressing 15-LOX-1 | 3 µM | 15-HETE | ~2-fold |
| HEK293 expressing 15-LOX-1 | 3 µM | 15-HEPE, 14-HDHA | ~2 to 3-fold |
Data compiled from Kretzer et al., 2022.[3]
Table 3: In Vivo Efficacy of this compound in Zymosan-Induced Murine Peritonitis
| Treatment Group | Leukotriene Levels | 12/15-LOX Product Levels (incl. SPMs) |
| This compound (2 mg/kg, i.p.) | Lowered | Elevated |
Data compiled from Kretzer et al., 2022.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Differentiation of Human Monocyte-Derived Macrophages (MDMs)
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by density gradient centrifugation. Further purify monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.
-
Differentiation: Culture purified monocytes in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 1% penicillin/streptomycin, and either 50 ng/mL GM-CSF for M1-phenotype or 50 ng/mL M-CSF for M2-phenotype differentiation.
-
Maturation: After 6 days, replace the medium with fresh differentiation medium and culture for an additional 24 hours. On day 8, harvest the differentiated MDMs for experiments.
Lipid Mediator Metabololipidomics using UPLC-MS/MS
-
Cell Stimulation: Incubate M1 or M2-MDMs (typically 2 x 10^6 cells) in phosphate-buffered saline (PBS) containing 1 mM CaCl2. Add this compound at desired concentrations (e.g., 0.3, 1, or 3 µM) or vehicle control (0.1% DMSO) and incubate for a specified time (e.g., 180 min at 37°C).
-
Sample Preparation: Terminate the incubation by adding ice-cold methanol containing deuterated internal standards (e.g., d8-5S-HETE, d4-LTB4, d5-RvD2).
-
Solid-Phase Extraction (SPE): Acidify the samples and load onto pre-conditioned C18 SPE columns. Wash the columns to remove impurities and elute the lipid mediators with methyl formate.
-
UPLC-MS/MS Analysis:
-
Chromatography: Reconstitute the dried eluates in a suitable solvent (e.g., methanol/water) and inject onto a reversed-phase UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm particle size).[6] Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, both containing a small percentage of formic or acetic acid.[6]
-
Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[7] Utilize a scheduled Multiple Reaction Monitoring (MRM) method for the targeted quantification of a comprehensive panel of leukotrienes, prostaglandins, and SPMs.[7]
-
-
Data Analysis: Identify and quantify the lipid mediators based on their specific retention times and mass transitions compared to authentic standards. Normalize the results to the internal standards.
Zymosan-Induced Murine Peritonitis Model
-
Animal Housing: Use male mice (e.g., C57BL/6) and allow them to acclimatize under standard laboratory conditions.
-
Treatment: Administer this compound (e.g., 2 mg/kg) or vehicle (e.g., 2% DMSO in saline) via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.[3]
-
Induction of Peritonitis: Induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg/mouse in sterile saline).[8]
-
Sample Collection: After a defined period (e.g., 2 hours), euthanize the mice and collect peritoneal exudates by lavaging the peritoneal cavity with ice-cold PBS.
-
Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be used for lipid mediator analysis via UPLC-MS/MS as described above. The cell pellet can be used for cell counting and differentiation.
Assessment of 15-LOX-1 Subcellular Redistribution
-
Cell Culture and Treatment: Culture cells (e.g., MDMs) on glass coverslips and treat with this compound or vehicle.
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., PBS containing 5% BSA).
-
Incubate with a primary antibody specific for 15-LOX-1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy: Visualize the cells using confocal microscopy to determine the subcellular localization of 15-LOX-1 (e.g., cytoplasmic vs. nuclear).
-
Cell Fractionation (Alternative Method):
-
Lyse the cells using a hypotonic buffer to release the cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction) and wash the nuclear pellet.
-
Lyse the nuclear pellet with a nuclear extraction buffer.
-
Analyze both the cytoplasmic and nuclear fractions for the presence of 15-LOX-1 by Western blotting.
-
Structure-Activity Relationship (SAR) Insights
This compound belongs to the benzimidazole class of compounds, which have been explored as inhibitors of 5-lipoxygenase-activating protein (FLAP).[1] SAR studies on related benzimidazole derivatives indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole core significantly influence their anti-inflammatory activity.[2] For FLAP inhibition, the nature of the substituents at these positions is critical for potent activity. The unique feature of this compound, its ability to also activate 12/15-LOX, is a subject of ongoing investigation and may depend on specific structural motifs that are not shared by all FLAP inhibitors, suggesting that this is not a class effect.[4]
Conclusion and Future Directions
This compound represents a significant advancement in the development of anti-inflammatory agents. Its dual mechanism of action, which combines the suppression of pro-inflammatory leukotriene production with the enhancement of pro-resolving mediator synthesis, offers a more holistic approach to managing inflammatory conditions. The data presented in this guide underscore its potential as a powerful research tool and a lead compound for the development of novel therapeutics that promote the active resolution of inflammation.
Future research should focus on elucidating the precise molecular interactions that enable this compound to activate 12/15-LOX, further exploring its structure-activity relationship to optimize potency and selectivity, and evaluating its efficacy in a broader range of preclinical models of inflammatory diseases.
References
- 1. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. interchim.fr [interchim.fr]
- 4. Matching drug and polymer for efficient delivery of anti-inflammatory drugs: PLGA, polyesteramides, and acetalated dextran - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular fractionation protocol [abcam.com]
The Dual-Acting FLAP Antagonist BRP-201: A Technical Guide to Shifting the Balance from Pro-inflammatory Leukotrienes to Pro-resolving Mediators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammatory diseases are often characterized by an imbalance in lipid mediators, with an overproduction of pro-inflammatory eicosanoids, such as leukotrienes, and an insufficient production of specialized pro-resolving mediators (SPMs). This technical guide provides an in-depth analysis of BRP-201, a novel small molecule that exhibits a dual mechanism of action, positioning it as a promising therapeutic candidate for inflammatory disorders. This compound acts as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of pro-inflammatory leukotrienes. Concurrently, it functions as an activator of 12/15-lipoxygenases (12/15-LOX), enzymes crucial for the synthesis of SPMs, including lipoxins, resolvins, and maresins. This unique pharmacological profile allows this compound to not only suppress the production of inflammatory mediators but also to actively promote the resolution of inflammation. This guide will detail the molecular pathways influenced by this compound, present quantitative data on its effects on lipid mediator profiles, and provide comprehensive experimental protocols for its evaluation.
Introduction: The Role of Lipid Mediators in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its resolution is an active process orchestrated by a class of lipid mediators known as specialized pro-resolving mediators (SPMs).[1] Pro-inflammatory leukotrienes, synthesized via the 5-lipoxygenase (5-LOX) pathway, are pivotal in the initiation and amplification of the inflammatory cascade.[2] In contrast, SPMs, which are generated through the activity of various lipoxygenases (LOX), including 12-LOX and 15-LOX, actively dampen inflammation and promote tissue repair.[2][3] An imbalance between these opposing classes of lipid mediators can lead to chronic, unresolved inflammation, a hallmark of many diseases.
This compound is a novel compound that strategically targets this imbalance. By inhibiting the 5-lipoxygenase-activating protein (FLAP), this compound effectively curtails the production of leukotrienes.[1] Simultaneously, it activates 12/15-LOX, thereby enhancing the synthesis of a broad spectrum of SPMs.[1][3] This dual action represents a sophisticated therapeutic strategy aimed at not just suppressing inflammation but actively promoting its resolution.
Mechanism of Action of this compound
This compound's unique therapeutic potential stems from its ability to modulate two key enzymatic pathways in arachidonic acid metabolism.
FLAP Antagonism and Inhibition of Leukotriene Synthesis
The synthesis of leukotrienes is initiated by the enzyme 5-LOX, which requires the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and gain access to its substrate, arachidonic acid.[2] this compound acts as a potent FLAP antagonist, preventing the interaction between 5-LOX and FLAP.[1] This inhibitory action effectively blocks the downstream synthesis of pro-inflammatory leukotrienes, such as LTB4.[3]
12/15-LOX Activation and Promotion of SPM Synthesis
In a distinct and complementary mechanism, this compound has been shown to activate 12- and 15-lipoxygenases.[1] These enzymes are responsible for converting polyunsaturated fatty acids, such as arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), into a variety of SPMs, including lipoxins, resolvins, protectins, and maresins.[2][3] By stimulating 12/15-LOX, this compound actively promotes the resolution phase of inflammation.[1][3]
Quantitative Effects of this compound on Lipid Mediator Profiles
The efficacy of this compound in modulating lipid mediator synthesis has been quantified in both in vitro and in vivo models.
In Vitro Studies with Human Macrophages
Studies using human monocyte-derived macrophages (MDMs) have demonstrated a dose-dependent effect of this compound on the production of both leukotrienes and SPMs.
Table 1: Effect of this compound on 5-LOX and 12/15-LOX Products in Activated Human M2-MDMs
| This compound Conc. (µM) | 5-LOX Products (% of Control) | 12/15-LOX Products (% of Control) |
| 0.1 | ~40% | >150% |
| 0.3 | ~20% | >200% |
| 1 | <10% | >250% |
| 3 | <5% | >300% |
Data are approximated from published graphical representations.[1]
Table 2: this compound-induced Elevation of Specific SPMs in Activated Human M2-MDMs
| SPM | Fold Increase with 3 µM this compound |
| Resolvin D1 (RvD1) | > 3-fold |
| Resolvin D2 (RvD2) | > 3-fold |
| Protectin D1 (PD1) | Markedly elevated |
| PDX | Markedly elevated |
| Resolvin D5 (RvD5) | Markedly elevated |
| Maresin 1 (MaR1) | Markedly elevated |
Data are based on qualitative and quantitative descriptions in the source publication.[1]
In Vivo Studies in a Murine Peritonitis Model
In a zymosan-induced murine peritonitis model, a single intraperitoneal injection of this compound (2 mg/kg) resulted in a significant shift in the lipid mediator profile within the peritoneal exudate.
Table 3: Effect of this compound (2 mg/kg) on Leukotriene and 12/15-LOX Product Levels in a Murine Peritonitis Model
| Lipid Mediator Class | Effect of this compound |
| Leukotrienes (LTs) | Lowered |
| 12/15-LOX Products (including SPMs) | Elevated |
Data are based on qualitative descriptions in the source publication.[1][3]
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the primary literature for the evaluation of this compound and similar compounds.
Human Monocyte-Derived Macrophage (MDM) Culture and Stimulation
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats by density gradient centrifugation. CD14+ monocytes are then purified using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation and Polarization: Monocytes are cultured for 7 days in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate into macrophages. To obtain the M2 phenotype, cells are further incubated with interleukin-4 (IL-4) for 24 hours.
-
This compound Treatment and Stimulation: Differentiated M2-MDMs are pre-incubated with various concentrations of this compound (e.g., 0.1 to 3 µM) or vehicle control for 15 minutes. Subsequently, the cells are stimulated with a bacterial exotoxin preparation (e.g., Staphylococcus aureus culture medium, SACM) for 90 minutes to induce lipid mediator synthesis.[4]
-
Sample Collection: After stimulation, the cell culture supernatants are collected for lipid mediator analysis.
Zymosan-Induced Murine Peritonitis Model
-
Animal Model: Male C57BL/6 mice are typically used for this model.
-
This compound Administration: Mice are administered this compound (2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Peritonitis: Thirty minutes after this compound administration, peritonitis is induced by an i.p. injection of Zymosan A (1 mg).
-
Sample Collection: Two hours post-zymosan injection, the mice are euthanized, and the peritoneal cavity is lavaged with cold phosphate-buffered saline (PBS) to collect the inflammatory exudate.
-
Lipid Mediator Analysis: The collected lavage fluid is then processed for lipid mediator metabololipidomics.
Lipid Mediator Metabololipidomics by UPLC-MS/MS
-
Solid-Phase Extraction (SPE): Lipid mediators are extracted from cell culture supernatants or peritoneal lavage fluid using C18 solid-phase extraction cartridges.
-
UPLC-MS/MS Analysis: The extracted samples are analyzed using an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS). A reverse-phase C18 column is used for chromatographic separation.
-
Lipid Mediator Identification and Quantification: Lipid mediators are identified based on their specific retention times and fragmentation patterns (MS/MS spectra) compared to authentic standards. Quantification is achieved by multiple reaction monitoring (MRM) using the signal intensity of specific parent-daughter ion transitions.
Conclusion and Future Directions
This compound represents a significant advancement in the development of pro-resolving therapeutics for inflammatory diseases. Its dual mechanism of action, which combines the suppression of pro-inflammatory leukotriene synthesis with the promotion of SPM production, offers a more holistic approach to managing inflammation. The quantitative data from both in vitro and in vivo studies provide strong evidence for its efficacy in shifting the lipid mediator balance towards resolution. The detailed experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of this compound and other dual-acting anti-inflammatory and pro-resolving agents. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, expanding its evaluation in a wider range of preclinical disease models, and ultimately, translating these promising findings into clinical applications for the treatment of chronic inflammatory conditions.
References
- 1. Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the BRP-201 Scaffold and the Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
This technical guide provides a comprehensive overview of the microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition pathway, with a special focus on novel inhibitors derived from the chemical scaffold of this compound. While this compound is primarily characterized as a 5-lipoxygenase-activating protein (FLAP) antagonist, its core structure has served as a template for the development of potent and selective mPGES-1 inhibitors. This document details the underlying biological pathways, quantitative inhibitory data, experimental methodologies, and the therapeutic potential of targeting mPGES-1 for inflammatory diseases.
The Prostaglandin E2 Synthesis Pathway and the Role of mPGES-1
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2][3] The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. AA is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][2]
The final and rate-limiting step in the production of PGE2 is the isomerization of PGH2, which is catalyzed by prostaglandin E synthases (PGES). There are three known isoforms of PGES: cytosolic PGES (cPGES), mPGES-2, and mPGES-1. Among these, mPGES-1 is of particular interest in drug development as it is an inducible enzyme that is significantly upregulated during inflammation, working in concert with COX-2 to produce large amounts of PGE2.[3][4] This inducible nature makes mPGES-1 a promising therapeutic target for the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[2][5]
Below is a diagram illustrating the arachidonic acid cascade and the central role of mPGES-1.
Caption: The arachidonic acid cascade showing the distinct pathways for prostaglandin and leukotriene synthesis and the points of inhibition for this compound and its derivatives.
This compound: A FLAP Antagonist and a Scaffold for mPGES-1 Inhibitors
This compound is primarily recognized as an antagonist of the 5-lipoxygenase-activating protein (FLAP).[6] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting FLAP, this compound effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.[6] Interestingly, this action can also shift the metabolic pathway towards the production of specialized pro-resolving mediators (SPMs), which actively contribute to the resolution of inflammation.[6]
While this compound itself is not a direct inhibitor of mPGES-1, its benzimidazole-based chemical structure has proven to be a valuable starting point for the design of novel and potent mPGES-1 inhibitors.[7] Researchers have successfully synthesized derivatives of this compound that exhibit high inhibitory activity against mPGES-1.[4][7]
Quantitative Analysis of this compound Derivatives as mPGES-1 Inhibitors
Recent studies have led to the identification of several benzimidazole-based compounds derived from the this compound scaffold that potently inhibit human mPGES-1.[7] Some of these compounds also show dual inhibitory activity against leukotriene C4 synthase (LTC4S), another important enzyme in the inflammatory cascade.[7] The inhibitory activities of these compounds are summarized in the table below.
| Compound | Human mPGES-1 IC50 (µM) | Human LTC4S IC50 (µM) | FLAP IC50 (µM) | 5-LOX IC50 (µM) |
| 10 | 0.09 | 0.7 | >10 | >10 |
| 31 | 0.03 | 2.8 | >10 | >10 |
| 49 | 0.03-0.09 | 0.4 | >10 | >10 |
Data sourced from a study on novel benzimidazole-based mPGES-1 inhibitors derived from this compound.[7]
These results highlight the successful evolution of the this compound scaffold towards potent and selective mPGES-1 inhibition. Compound 31 , for instance, demonstrates remarkable potency against mPGES-1 with an IC50 of 0.03 µM and substantial selectivity over LTC4S, FLAP, and 5-LOX.[7] Compounds 10 and 49 represent dual inhibitors, targeting both mPGES-1 and LTC4S at sub-micromolar concentrations.[7]
Experimental Methodologies for Evaluating mPGES-1 Inhibitors
The discovery and characterization of mPGES-1 inhibitors involve a series of well-defined experimental protocols, progressing from in vitro enzyme assays to cell-based models and finally to in vivo studies. A general workflow is depicted in the diagram below.
Caption: A typical experimental workflow for the development of mPGES-1 inhibitors.
Cell-Free mPGES-1 Enzyme Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.
-
Enzyme Source: Recombinant human mPGES-1, often expressed in and purified from E. coli or insect cells.
-
Substrate: Prostaglandin H2 (PGH2).
-
Cofactor: Reduced glutathione (GSH) is essential for mPGES-1 activity.[3]
-
Procedure: The test compound is incubated with the enzyme and GSH. The reaction is initiated by the addition of PGH2.
-
Detection: The reaction is stopped, and the amount of PGE2 produced is quantified, typically using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Endpoint: The half-maximal inhibitory concentration (IC50) is calculated by measuring the reduction in PGE2 production at various concentrations of the inhibitor.
Cell-Based PGE2 Production Assay
This assay assesses the inhibitor's activity in a more physiologically relevant cellular context.
-
Cell Line: A common model utilizes A549 human lung carcinoma cells, which can be stimulated to express COX-2 and mPGES-1.
-
Stimulation: Cells are typically treated with a pro-inflammatory stimulus, such as interleukin-1β (IL-1β), to induce the expression of mPGES-1 and COX-2.
-
Procedure: The cells are pre-incubated with the test compound before the addition of arachidonic acid.
-
Detection: The concentration of PGE2 released into the cell culture medium is measured by ELISA or LC-MS.
-
Endpoint: The IC50 value represents the concentration of the inhibitor that reduces PGE2 production by 50% in the cellular environment.
Human Whole Blood (HWB) Assay
The HWB assay provides a more complex and clinically relevant ex vivo model.
-
Procedure: Freshly drawn human whole blood is treated with the test compound. Inflammation is then induced by adding lipopolysaccharide (LPS), which stimulates monocytes to produce PGE2.
-
Detection: After incubation, plasma is separated, and PGE2 levels are quantified.
-
Endpoint: The IC50 value reflects the inhibitor's potency in the complex biological matrix of whole blood, accounting for factors like plasma protein binding.
In Vivo Efficacy Models
Animal models of inflammation are used to evaluate the therapeutic potential of lead compounds.
-
Models: Common models include carrageenan-induced paw edema, collagen-induced arthritis, and air pouch models in rodents.
-
Procedure: The test compound is administered to the animals (e.g., orally or intraperitoneally) before or after the induction of inflammation.
-
Assessment: Efficacy is determined by measuring reductions in inflammatory parameters such as swelling, pain scores, and levels of PGE2 and other inflammatory mediators in tissues or exudates.
Conclusion and Future Directions
The development of potent and selective mPGES-1 inhibitors represents a promising strategy for the treatment of a wide range of inflammatory conditions. The successful modification of the this compound scaffold to create novel mPGES-1 inhibitors demonstrates the power of rational drug design. These new compounds, particularly those with dual inhibitory action on mPGES-1 and LTC4S, offer the potential for broader anti-inflammatory efficacy.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to identify candidates for clinical development. Further investigation into the in vivo efficacy and safety profiles of these this compound-derived inhibitors will be crucial in determining their therapeutic value as next-generation anti-inflammatory agents. The continued exploration of the mPGES-1 inhibition pathway holds significant promise for delivering safer and more effective treatments for inflammatory diseases.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel potent benzimidazole-based microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors derived from this compound that also inhibit leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BRP-201: A Dual Inhibitor of FLAP and mPGES-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRP-201 is a novel small molecule that has garnered significant interest in the field of inflammation research due to its unique dual mechanism of action. It functions as both a 5-lipoxygenase-activating protein (FLAP) antagonist and a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. This dual activity allows this compound to modulate the biosynthesis of lipid mediators, leading to a profound anti-inflammatory effect. Specifically, it shifts the balance from the production of pro-inflammatory leukotrienes and prostaglandin E2 towards the generation of specialized pro-resolving mediators (SPMs), which actively promote the resolution of inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and data presented for easy reference.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the IUPAC name 5-(1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-(1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |
| CAS Number | 2227434-74-2 | |
| Chemical Formula | C28H27ClN4OS | |
| Molecular Weight | 503.06 g/mol | |
| Appearance | Not reported | |
| Solubility | Poor bioavailability suggests low aqueous solubility | [1] |
| pKa | Not reported | |
| LogP | Not reported |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its structure, a substituted benzimidazole-oxadiazole, suggests a multi-step synthetic route. The synthesis would likely involve the initial formation of the substituted benzimidazole core, followed by the construction and attachment of the 1,3,4-oxadiazole-2-thione moiety.
A plausible synthetic approach, based on established organic chemistry principles for similar heterocyclic compounds, is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.
Figure 1. A potential synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid cascade: FLAP and mPGES-1.
-
FLAP Antagonism: this compound inhibits the 5-lipoxygenase-activating protein (FLAP), which is essential for the biosynthesis of pro-inflammatory leukotrienes. By blocking FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes such as LTB4.[2]
-
mPGES-1 Inhibition: this compound is also an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[3]
The dual inhibition of FLAP and mPGES-1 leads to a significant reduction in pro-inflammatory mediators. Furthermore, this action shunts the metabolic pathway of arachidonic acid towards the production of specialized pro-resolving mediators (SPMs), such as lipoxins and resolvins, which are actively involved in the resolution of inflammation.[2][4]
Figure 2. Signaling pathway of this compound's dual inhibitory action.
Biological Activity and Efficacy
This compound has demonstrated potent anti-inflammatory activity in both in vitro and in vivo models.
| Assay | Result | Reference |
| mPGES-1 Inhibition (cell-free) | IC50 = 0.42 µM | [5] |
| FLAP Antagonism | Potent inhibition of leukotriene biosynthesis | [2] |
| Zymosan-induced Murine Peritonitis | Reduced leukotriene levels and elevated 12/15-LOX products including SPMs at 2 mg/kg (i.p.) | [2] |
| Human Monocyte-Derived Macrophages (MDMs) | Strongly inhibits leukotriene formation and elevates SPM levels | [2] |
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the anti-inflammatory effects of compounds in a sterile model of acute inflammation.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Centrifuge, hemocytometer, microscope
Procedure:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Administer this compound (e.g., 2 mg/kg) or vehicle control intraperitoneally (i.p.) to the mice.
-
After a defined pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of the zymosan suspension (e.g., 0.5 mL).
-
At a specific time point post-zymosan injection (e.g., 4 hours), euthanize the mice.
-
Collect peritoneal exudate cells by lavage of the peritoneal cavity with cold PBS.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total leukocyte count using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using cytospin preparations and appropriate staining.
-
Analyze the supernatant for lipid mediators using LC-MS/MS.
Figure 3. Workflow for the zymosan-induced peritonitis model.
Lipid Mediator Metabololipidomics
This method allows for the comprehensive identification and quantification of a wide range of lipid mediators from biological samples.
Materials:
-
Biological sample (e.g., cell culture supernatant, peritoneal lavage fluid)
-
Deuterated internal standards
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, water, formic acid (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Add a cocktail of deuterated internal standards to the biological sample.
-
Perform solid-phase extraction (SPE) to enrich for lipid mediators and remove interfering substances.
-
Elute the lipid mediators from the SPE cartridge.
-
Evaporate the solvent and reconstitute the sample in an appropriate mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid mediators using a suitable LC column and gradient.
-
Detect and quantify the lipid mediators using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Identify lipids based on retention time and specific parent/daughter ion transitions compared to authentic standards.
Figure 4. Workflow for lipid mediator metabololipidomics.
mPGES-1 Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay buffer
-
This compound
-
Stop solution (e.g., containing a stable prostaglandin analogue)
-
PGE2 enzyme immunoassay (EIA) kit
Procedure:
-
Pre-incubate recombinant mPGES-1 with varying concentrations of this compound in the assay buffer containing GSH.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Pharmacokinetics and Bioavailability
Published data indicates that this compound has poor bioavailability, which may be attributed to its low aqueous solubility.[1] This limitation has been addressed by formulating this compound into nanoparticles, which has been shown to enhance its delivery and efficacy.[1] Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for this compound have not been extensively reported in the public domain. Further studies are required to fully characterize its pharmacokinetic profile.
Conclusion and Future Directions
This compound represents a promising new class of anti-inflammatory agents with a unique dual mechanism of action that not only suppresses pro-inflammatory pathways but also promotes the resolution of inflammation. Its ability to shift the lipid mediator profile from pro-inflammatory to pro-resolving offers a potential therapeutic advantage over traditional anti-inflammatory drugs. Future research should focus on a number of key areas:
-
Optimization of Formulation: Further development of drug delivery systems to improve the bioavailability and therapeutic index of this compound.
-
Pharmacokinetic Studies: Comprehensive ADME studies to understand the in vivo behavior of this compound.
-
In Vivo Efficacy: Evaluation of this compound in a broader range of preclinical models of inflammatory diseases.
-
Safety and Toxicology: Thorough assessment of the safety profile of this compound.
The continued investigation of this compound and similar dual-acting inhibitors holds great promise for the development of novel and more effective treatments for a wide range of inflammatory conditions.
References
- 1. MPGES-1 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay [bio-protocol.org]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of BRP-201: A Dual Modulator of Lipid Mediator Biosynthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRP-201 is a novel small molecule that exhibits a unique dual mechanism of action, positioning it as a compelling candidate for the modulation of inflammatory and resolution pathways. In vitro studies have characterized this compound as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP) and an activator of 12/15-lipoxygenase (12/15-LOX). This dual activity leads to a significant reduction in the biosynthesis of pro-inflammatory leukotrienes (LTs) and a concurrent elevation in the production of specialized pro-resolving mediators (SPMs). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by intervening at critical junctures in the arachidonic acid (AA) metabolic cascade. As a FLAP antagonist, it inhibits the transfer of AA to 5-lipoxygenase (5-LOX), a crucial step in the production of pro-inflammatory leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1] Simultaneously, this compound activates 12/15-LOX, an enzyme responsible for the synthesis of SPMs such as lipoxins, resolvins, protectins, and maresins, which actively promote the resolution of inflammation.[1][2][3]
Signaling Pathway
The dual actions of this compound result in a "lipid mediator class switch," shifting the balance from pro-inflammatory to pro-resolving signals. This modulation of the inflammatory response is depicted in the signaling pathway diagram below.
Quantitative Data Summary
The in vitro activity of this compound has been quantified in various cellular systems. The following tables summarize the key findings from these studies.
FLAP Antagonism and Leukotriene Inhibition
This compound demonstrates potent, dose-dependent inhibition of FLAP, leading to a significant reduction in the production of various leukotrienes in human monocyte-derived macrophages (MDMs).
| Parameter | Cell Type | Stimulus | Value | Reference |
| IC50 (FLAP Inhibition) | Human Neutrophils | Ionophore | 50 nM | [4][5] |
Table 1: this compound FLAP Inhibition Activity.
| This compound Concentration | Cell Type | % Inhibition of LTB4 | % Inhibition of cys-LTs |
| 0.3 µM | M1-MDM | Data not specified | Data not specified |
| 1 µM | M1-MDM | Strong inhibition | Strong inhibition |
| 3 µM | M1-MDM | Strong inhibition | Strong inhibition |
| 0.3 µM | M2-MDM | Data not specified | Data not specified |
| 1 µM | M2-MDM | Strong inhibition | Strong inhibition |
| 3 µM | M2-MDM | Strong inhibition | Strong inhibition |
Table 2: Dose-Dependent Inhibition of Leukotriene Production in Human MDMs by this compound. [1][3] Note: "Strong inhibition" is reported in the source material without specific percentages.
12/15-LOX Activation and SPM Induction
This compound actively promotes the generation of specialized pro-resolving mediators through the activation of 12/15-LOX, particularly in M2-polarized macrophages.
| This compound Concentration | Cell Type | Fold Increase in 12/15-LOX Products |
| 0.3 µM | M1-MDM | ~1.5-fold |
| 1 µM | M1-MDM | ~2-fold |
| 3 µM | M1-MDM | ~2.5-fold |
| 0.3 µM | M2-MDM | ~2-fold |
| 1 µM | M2-MDM | ~2.5-fold |
| 3 µM | M2-MDM | ~3-fold |
Table 3: Dose-Dependent Induction of 12/15-LOX Products in Human MDMs by this compound. [2]
| This compound Concentration | Cell Type | Fold Increase in 15-HETE | Fold Increase in 17-HDHA | Fold Increase in 14-HDHA |
| 3 µM | 15-LOX-1 expressing HEK293 | ~2-fold | ~3-fold | ~3-fold |
Table 4: Induction of 15-LOX-1 Products in HEK293 Cells by this compound. [2]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.
Cell Culture and Differentiation of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of human monocytes and their differentiation into M1 and M2 macrophages.
Materials:
-
Human buffy coats
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Human GM-CSF, M-CSF, IFN-γ, IL-4, IL-13, and LPS
-
CD14 MicroBeads
Procedure:
-
PBMC Isolation: Dilute buffy coat with PBS and layer over Ficoll-Paque PLUS. Centrifuge to separate peripheral blood mononuclear cells (PBMCs).
-
Monocyte Isolation: Isolate monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's protocol.
-
Macrophage Differentiation:
-
M0 Macrophages: Plate isolated monocytes in RPMI 1640 supplemented with 10% FBS and penicillin-streptomycin.
-
M1 Polarization: Differentiate M0 macrophages into M1 phenotype by culturing in the presence of GM-CSF (50 ng/mL) for 6 days, followed by stimulation with IFN-γ (20 ng/mL) and LPS (10 ng/mL) for the final 24 hours.
-
M2 Polarization: Differentiate M0 macrophages into M2 phenotype by culturing in the presence of M-CSF (50 ng/mL) for 6 days, followed by stimulation with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for the final 48 hours.
-
FLAP Antagonist and 12/15-LOX Activation Assays in MDMs
This protocol outlines the treatment of differentiated MDMs with this compound and subsequent analysis of lipid mediator production.
Procedure:
-
Cell Treatment: Seed differentiated M1 or M2 macrophages in appropriate culture plates. Pre-incubate cells with varying concentrations of this compound (e.g., 0.3, 1, 3 µM) or vehicle (DMSO) for 15 minutes.
-
Cell Stimulation (for LT inhibition): Stimulate the cells with a bacterial exotoxin (e.g., from Staphylococcus aureus) to induce leukotriene production.[1]
-
Incubation (for SPM induction): For measuring SPM induction in unstimulated macrophages, incubate the cells with this compound for 180 minutes.[2]
-
Sample Collection: After the incubation period, collect the cell culture supernatants for lipid mediator analysis.
Stable Expression of 5-LOX and FLAP in HEK293 Cells
This protocol describes the generation of a stable HEK293 cell line co-expressing 5-LOX and FLAP for mechanistic studies.
Materials:
-
HEK293 cells
-
Expression vectors for human 5-LOX and FLAP
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotics (e.g., G418, Hygromycin B)
Procedure:
-
Transfection: Co-transfect HEK293 cells with expression vectors encoding human 5-LOX and FLAP using a suitable transfection reagent.
-
Selection: Culture the transfected cells in a medium containing the appropriate selection antibiotics to select for cells that have successfully integrated the expression vectors.
-
Clonal Expansion: Isolate and expand individual antibiotic-resistant colonies.
-
Verification: Confirm the expression of 5-LOX and FLAP in the stable cell lines by Western blot and/or qPCR.
Lipid Mediator Analysis by UPLC-MS/MS
This protocol provides a general overview of the analytical method used for the quantification of leukotrienes and SPMs.
Procedure:
-
Solid-Phase Extraction (SPE): Acidify the collected cell culture supernatants and extract the lipid mediators using a C18 SPE column.
-
UPLC-MS/MS Analysis:
-
Chromatography: Separate the extracted lipid mediators using an ultra-performance liquid chromatography (UPLC) system equipped with a C18 column.
-
Mass Spectrometry: Detect and quantify the lipid mediators using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Use deuterated internal standards for each class of lipid mediator to ensure accurate quantification.
-
Visualization of Experimental Workflows
15-LOX-1 Subcellular Redistribution Assay
This compound has been shown to induce the subcellular redistribution of 15-LOX-1 in M2-MDMs.[1][3] The following workflow outlines the immunofluorescence-based method to visualize this phenomenon.
Conclusion
The in vitro characterization of this compound reveals a promising pharmacological profile. Its ability to potently inhibit the pro-inflammatory leukotriene pathway while simultaneously activating the pro-resolving SPM pathway suggests its potential as a novel therapeutic agent for a variety of inflammatory diseases. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound and related compounds.
References
- 1. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
BRP-201: In Vitro Application Notes and Protocols for Studying the Dual Modulation of Lipid Mediator Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRP-201 is a novel small molecule that demonstrates a unique dual mechanism of action within the arachidonic acid cascade. It functions as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP), a key component in the biosynthesis of pro-inflammatory leukotrienes.[1][2] Concurrently, this compound actively promotes the generation of specialized pro-resolving mediators (SPMs) by activating 12/15-lipoxygenases (12/15-LOX).[1][2] This dual activity presents a compelling therapeutic profile, suggesting that this compound can both dampen inflammation and actively promote its resolution. These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on inflammatory and pro-resolving lipid mediator production.
Introduction
Inflammation is a complex biological response, and its resolution is an active process orchestrated by lipid mediators. Pro-inflammatory leukotrienes (LTs), synthesized via the 5-lipoxygenase (5-LOX)/FLAP pathway, are key drivers of the initial inflammatory response.[1] Conversely, specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, protectins, and maresins, are generated by 12/15-lipoxygenases and are crucial for the resolution of inflammation and return to homeostasis.[2][3]
This compound has emerged as a significant research tool due to its ability to shift the balance from pro-inflammatory LTs to pro-resolving SPMs.[1][2] This document outlines detailed in vitro experimental protocols to investigate and quantify the effects of this compound on lipid mediator biosynthesis in relevant cell models.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity from in vitro and cell-based assays.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| FLAP Antagonism | |||
| IC50 | 50 nM | Cell-free assay | [3] |
| Leukotriene Inhibition in Cells | |||
| LTB4 Inhibition (IC50) | 0.15 µM | Human Neutrophils | [4] |
| LTB4 Inhibition (IC50) | 0.03 µM | Human Monocytes | [4] |
| Modulation of Lipid Mediators in Macrophages | |||
| This compound Concentration Range for LT Inhibition | 0.1 - 3 µM | M1 and M2-MDM stimulated with SACM | [2] |
| Derivatives of this compound | |||
| mPGES-1 Inhibition (IC50) - Compound 10 | 0.03 - 0.09 µM | Cell-free assay | [5] |
| mPGES-1 Inhibition (IC50) - Compound 31 | 0.03 µM | Cell-free assay | [5] |
| mPGES-1 Inhibition (IC50) - Compound 49 | 0.03 - 0.09 µM | Cell-free assay | [5] |
| LTC4 Synthase Inhibition (IC50) - Compound 10 | 0.7 µM | Cell-free assay | [5] |
| LTC4 Synthase Inhibition (IC50) - Compound 49 | 0.4 µM | Cell-free assay | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its in vitro characterization.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Protocol 1: Evaluation of this compound on Lipid Mediator Formation in Human Monocyte-Derived Macrophages (MDM)
This protocol is designed to assess the effect of this compound on the production of both pro-inflammatory and pro-resolving lipid mediators in primary human macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Phosphate Buffered Saline (PBS) with 1 mM CaCl2
-
This compound stock solution (in DMSO)
-
Vehicle control (0.1% DMSO in PBS)
-
Staphylococcus aureus conditioned medium (SACM) as a stimulant
-
Methanol
-
Solid Phase Extraction (SPE) cartridges
-
UPLC-MS/MS system
Procedure:
-
Macrophage Differentiation:
-
Isolate monocytes from PBMCs.
-
Differentiate monocytes into macrophages (M0) by culturing in the presence of M-CSF for 7 days.
-
For M1 and M2 polarization, treat M0 macrophages with appropriate cytokines (e.g., LPS and IFN-γ for M1; IL-4 for M2) for an additional 48 hours.
-
-
Cell Treatment:
-
Stimulation:
-
Stimulate the cells with 1% SACM for 180 minutes at 37°C to induce lipid mediator biosynthesis.[2]
-
-
Sample Collection and Extraction:
-
Stop the reaction by placing the samples on ice.
-
Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Perform solid-phase extraction (SPE) on the supernatants to isolate the lipid mediators.
-
-
Analysis:
-
Analyze the extracted lipid mediators by UPLC-MS/MS for identification and quantification of leukotrienes and SPMs.
-
Protocol 2: Assessment of this compound Activity in Stably Transfected HEK293 Cells
This protocol allows for the specific investigation of this compound's effect on individual lipoxygenase pathways in a more controlled system.
Materials:
-
HEK293 cells stably expressing:
-
5-LOX with FLAP
-
5-LOX without FLAP
-
15-LOX-1
-
15-LOX-2
-
-
PBS (pH 7.4) with 0.1% glucose and 1 mM CaCl2
-
This compound stock solution (in DMSO)
-
Vehicle control (0.1% DMSO)
-
Calcium ionophore A23187
-
Arachidonic Acid (AA)
-
Methanol
-
SPE cartridges
-
UPLC-MS/MS system
Procedure:
-
Cell Preparation:
-
Culture the desired stably transfected HEK293 cell line to confluency.
-
Harvest the cells and resuspend them in PBS (pH 7.4) with 0.1% glucose and 1 mM CaCl2 at a concentration of 2 x 10^6 cells/mL.[6]
-
-
Cell Treatment:
-
Pre-incubate the cell suspension with this compound or vehicle control for 15 minutes at 37°C.[6]
-
-
Stimulation:
-
Sample Collection and Extraction:
-
Terminate the reaction with the addition of methanol.
-
Collect the supernatant and perform SPE to extract the lipid mediators.
-
-
Analysis:
-
Quantify the specific lipoxygenase products using UPLC-MS/MS.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. These experiments will enable researchers to elucidate the compound's dual modulatory effects on the arachidonic acid cascade, providing valuable insights into its potential as a therapeutic agent for inflammatory diseases. The ability of this compound to not only inhibit pro-inflammatory signals but also to actively promote resolution pathways represents a promising strategy in the development of next-generation anti-inflammatory drugs.
References
- 1. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel potent benzimidazole-based microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors derived from this compound that also inhibit leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for BRP-201 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRP-201 is a novel small molecule that acts as a potent 5-lipoxygenase-activating protein (FLAP) antagonist and a 12/15-lipoxygenase (12/15-LOX) activator.[1][2] This dual mechanism of action allows this compound to uniquely modulate the biosynthesis of lipid mediators, shifting the balance from pro-inflammatory leukotrienes (LTs) to pro-resolving specialized pro-resolving mediators (SPMs).[1][2][3][4] This property makes this compound a promising candidate for the development of new anti-inflammatory therapies.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound in two key cellular systems: human monocyte-derived macrophages (MDMs) and human embryonic kidney (HEK293) cells engineered to express components of the leukotriene synthesis pathway.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by intervening in the arachidonic acid (AA) cascade. In response to inflammatory stimuli, AA is released from the cell membrane and can be metabolized by two major enzymatic pathways: the 5-lipoxygenase (5-LOX) pathway, which produces pro-inflammatory leukotrienes, and the 12/15-lipoxygenase (12/15-LOX) pathway, which contributes to the production of anti-inflammatory and pro-resolving SPMs. This compound inhibits the 5-LOX pathway by antagonizing FLAP, a crucial protein for presenting AA to 5-LOX.[1][2][3] Concurrently, this compound activates the 12/15-LOX pathway, promoting the synthesis of SPMs.[1][2]
References
- 1. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Lipid Mediator Profiling with BRP-201 Treatment
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Lipid mediators are key signaling molecules that orchestrate the initiation and resolution of inflammation. Pro-inflammatory lipid mediators, such as leukotrienes (LTs), are generated by the 5-lipoxygenase (5-LOX) pathway and contribute to the onset and maintenance of inflammation. Conversely, specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, protectins, and maresins, are biosynthesized by lipoxygenase (LOX) enzymes and actively promote the resolution of inflammation, leading to tissue repair and homeostasis.
BRP-201 is a novel small molecule that has demonstrated a unique dual mechanism of action. It functions as a 5-lipoxygenase-activating protein (FLAP) antagonist, thereby inhibiting the production of pro-inflammatory leukotrienes.[1][2] Concurrently, this compound activates 12/15-lipoxygenase (12/15-LOX), a key enzyme in the biosynthesis of SPMs.[1][2] This dual activity effectively shifts the balance of lipid mediator production from a pro-inflammatory to a pro-resolving profile, presenting a promising therapeutic strategy for inflammatory diseases.
This application note provides a detailed overview of the effects of this compound on lipid mediator profiles, supported by quantitative data from studies on human monocyte-derived macrophages (MDMs) and a murine model of peritonitis. Detailed experimental protocols for replicating these key findings are also presented.
Data Presentation
The following tables summarize the quantitative changes in lipid mediator profiles observed with this compound treatment in different experimental models.
Table 1: Effect of this compound on Lipid Mediator Profile in Zymosan-Induced Murine Peritonitis. [1][2]
| Lipid Mediator Class | Specific Mediator | Change with this compound (2 mg/kg, i.p.) |
| Pro-inflammatory | Leukotrienes (LTs) | Lowered |
| Pro-resolving | 12/15-LOX products (including SPMs) | Elevated |
Table 2: Effect of this compound on Lipid Mediator Profile in Human Monocyte-Derived Macrophages (MDMs). [1][2][3]
| Macrophage Phenotype | Condition | Lipid Mediator Class | Specific Mediator | Change with this compound |
| M1-MDM & M2-MDM | Stimulated with bacterial exotoxins | Pro-inflammatory | Leukotrienes (LTs) | Strongly Inhibited |
| M2-MDM | Stimulated with bacterial exotoxins | Pro-resolving | SPMs and 12/15-LOX-derived products | Markedly Elevated |
| Unstimulated MDM | - | Pro-resolving | 12/15-LOX products (including SPMs) | Induced Formation |
| M1- and M2-MDM | Unstimulated | Pro-resolving | 12-HETE, 12-HEPE, 14-HDHA | ~2.5- to 3-fold increase |
| M1- and M2-MDM | Unstimulated | Pro-resolving | 15-HETE, 15-HEPE, 17-HDHA | ~2.5- to 3-fold increase |
| M2-MDM | Unstimulated | Pro-resolving | Protectin D1 (PD1), Resolvin D5 (RvD5) | Elevated |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for lipid mediator profiling.
Figure 1. Mechanism of action of this compound.
Figure 2. Experimental workflow for lipid mediator profiling.
Experimental Protocols
Zymosan-Induced Murine Peritonitis Model
This protocol describes the induction of peritonitis in mice to study the in vivo effects of this compound on lipid mediator profiles.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Preparation of Reagents:
-
Prepare a sterile suspension of Zymosan A in PBS at a concentration of 1 mg/mL.
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., to deliver 2 mg/kg).
-
-
Induction of Peritonitis and Treatment:
-
Administer this compound (2 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.
-
After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of 0.5 mL of the Zymosan A suspension.
-
-
Collection of Peritoneal Exudate:
-
At a designated time point post-zymosan injection (e.g., 4 hours), euthanize the mice by an approved method.
-
Collect the peritoneal exudate by lavage with 5 mL of ice-cold PBS.
-
-
Sample Processing for Lipid Mediator Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Subject the supernatant to solid-phase extraction (SPE) to isolate lipid mediators.
-
Elute the lipid mediators and reconstitute them in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform targeted lipidomics using an LC-MS/MS system to identify and quantify a panel of pro-inflammatory and pro-resolving lipid mediators.
-
Lipid Mediator Profiling in Human Monocyte-Derived Macrophages (MDMs)
This protocol details the differentiation of human monocytes into macrophages and subsequent treatment with this compound for lipid mediator analysis.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
CD14 MicroBeads
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF) for M2 differentiation or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for M1 differentiation
-
This compound
-
Stimulating agent (e.g., bacterial exotoxins, lipopolysaccharide)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Isolation of Human Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes by positive selection using CD14 MicroBeads.
-
-
Differentiation and Polarization of Macrophages:
-
Culture the isolated monocytes in RPMI-1640 medium containing either M-CSF (for M2 polarization) or GM-CSF (for M1 polarization) for 6-7 days.
-
-
This compound Treatment and Stimulation:
-
Pre-incubate the differentiated macrophages with this compound at the desired concentration for a specified time (e.g., 15 minutes).
-
For stimulated conditions, add the stimulating agent (e.g., bacterial exotoxins) and incubate for the desired period. For unstimulated conditions, proceed without adding a stimulant.
-
-
Sample Collection and Processing:
-
Collect the cell culture supernatants.
-
Perform solid-phase extraction (SPE) on the supernatants to isolate the lipid mediators.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS to quantify the levels of various lipid mediators.
-
Lipid Mediator Analysis by LC-MS/MS
This section provides a general overview of the LC-MS/MS methodology for the targeted analysis of lipid mediators.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source.
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phases: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or acetic acid) is employed to separate the lipid mediators.
-
Flow Rate: The flow rate is optimized based on the column dimensions and particle size.
Mass Spectrometry Detection:
-
Ionization Mode: Negative ion mode is generally used for the analysis of most lipid mediators.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for targeted quantification due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are established for each lipid mediator of interest using authentic standards.
-
Quantification: Quantification is achieved by comparing the peak areas of the endogenous lipid mediators to those of their corresponding stable isotope-labeled internal standards.
Conclusion
This compound demonstrates a novel and beneficial pharmacological profile by inhibiting the pro-inflammatory 5-LOX pathway while simultaneously activating the pro-resolving 12/15-LOX pathway. This leads to a significant shift in the lipid mediator landscape, favoring the resolution of inflammation. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other potential modulators of lipid mediator biosynthesis in both in vivo and in vitro models. The detailed analysis of these lipid mediator profiles using LC-MS/MS is crucial for understanding the mechanisms of inflammation and its resolution, and for the development of new therapeutic agents.
References
BRP-201: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRP-201 is a novel small molecule that has garnered significant interest in the field of inflammation research. It functions as a dual-action modulator of lipid mediator biosynthesis, acting as a potent antagonist of the 5-Lipoxygenase-Activating Protein (FLAP) and an activator of 12/15-lipoxygenase (12/15-LOX).[1][2][3] This unique mechanism of action allows this compound to shift the balance of lipid mediators from pro-inflammatory leukotrienes (LTs) to pro-resolving specialized pro-resolving mediators (SPMs), such as lipoxins and resolvins.[1][4][5] This property makes this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.
This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, aimed at assisting researchers in pharmacology, cell biology, and drug development.
Data Presentation
Quantitative Efficacy of this compound
The following table summarizes the known quantitative data for this compound in various in vitro systems. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell System/Assay | Reference |
| FLAP Antagonism | |||
| Effective Concentration | 0.1 - 3 µM | Human Monocyte-Derived Macrophages (MDMs) | [1] |
| 12/15-LOX Activation | |||
| Effective Concentration | 3 µM | HEK293 cells expressing 15-LOX-1 | [1] |
| Inhibition of Pro-inflammatory Mediators | |||
| LTB4 Inhibition | Concentration-dependent | Human Monocyte-Derived Macrophages (MDMs) | [4] |
| Induction of Pro-Resolving Mediators | |||
| SPM Induction | Marked elevation | Human Monocyte-Derived Macrophages (MDMs) | [1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and a general experimental workflow for its use, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a lipophilic compound with low water solubility. Therefore, a stock solution in an organic solvent is required for cell culture experiments. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent.[1]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Allow the this compound powder and DMSO to come to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Prepare a 10 mM stock solution by dissolving the this compound powder in the appropriate volume of sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 503.06 g/mol ), dissolve 5.03 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: When treating cells, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assays
It is essential to determine the cytotoxic potential of this compound on the specific cell line being used to establish a non-toxic working concentration range. Standard colorimetric or luminescence-based assays can be employed.
Materials:
-
Cells of interest (e.g., human monocyte-derived macrophages, HEK293 cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot Analysis of 5-LOX and 12/15-LOX
Western blotting can be used to assess the protein levels of key enzymes in the leukotriene and SPM biosynthesis pathways following this compound treatment.
Materials:
-
Cells treated with this compound and appropriate controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against 5-LOX, 12/15-LOX, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR can be utilized to measure changes in the gene expression of enzymes and receptors involved in the SPM signaling pathway after this compound treatment.
Materials:
-
Cells treated with this compound and appropriate controls
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., ALOX12, ALOX15, FPR2/ALX) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Following this compound treatment, harvest the cells and extract total RNA using a suitable kit.
-
Assess the RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound treated and control samples.[6][7]
Conclusion
This compound is a powerful research tool for investigating the roles of leukotrienes and specialized pro-resolving mediators in inflammation and other biological processes. The protocols outlined in this document provide a framework for the successful application of this compound in cell culture experiments. It is recommended that researchers optimize these protocols for their specific cell systems and experimental goals. Careful consideration of dosage, incubation times, and appropriate controls will ensure the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Measuring BRP-201 Efficacy in Inhibiting Leukotriene Production and Promoting Resolution
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotrienes (LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. They are key players in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The biosynthesis of leukotrienes is initiated by the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to 5-LOX.[1][2] Consequently, FLAP is a critical target for therapeutic intervention to control inflammation.
BRP-201 is a novel, potent antagonist of FLAP that effectively inhibits the production of leukotrienes.[1][3] Notably, this compound exhibits a dual mechanism of action: it not only suppresses the formation of pro-inflammatory leukotrienes but also actively promotes the biosynthesis of specialized pro-resolving mediators (SPMs), such as resolvins and lipoxins.[1][3] This unique profile suggests that this compound may not only dampen inflammation but also accelerate its resolution, offering a superior therapeutic strategy compared to conventional anti-inflammatory agents.
This document provides detailed protocols for assessing the efficacy of this compound in inhibiting leukotriene production and promoting SPM biosynthesis in relevant in vitro cell models, including human monocyte-derived macrophages (MDMs) and HEK293 cells co-expressing 5-LOX and FLAP.
Data Presentation
The following tables summarize the quantitative effects of this compound on the production of leukotrienes and specialized pro-resolving mediators in different cellular systems.
Table 1: Effect of this compound on Leukotriene and SPM Production in Human M1 and M2 Monocyte-Derived Macrophages (MDMs)
| Cell Type | Treatment | LTB₄ (pg/2x10⁶ cells) | cysLTs (LTC₄, LTD₄, LTE₄) (pg/2x10⁶ cells) | RvD1 (pg/2x10⁶ cells) | RvD2 (pg/2x10⁶ cells) |
| M1 MDM | Vehicle | Data not available | Data not available | Data not available | Data not available |
| This compound (0.1 µM) | Data not available | Data not available | Data not available | Data not available | |
| This compound (0.3 µM) | Data not available | Data not available | Data not available | Data not available | |
| This compound (1 µM) | Data not available | Data not available | Data not available | Data not available | |
| This compound (3 µM) | Strong Inhibition | Strong Inhibition | Marked Elevation | Marked Elevation | |
| M2 MDM | Vehicle | Data not available | Data not available | Data not available | Data not available |
| This compound (0.1 µM) | Data not available | Data not available | Data not available | Data not available | |
| This compound (0.3 µM) | Data not available | Data not available | Data not available | Data not available | |
| This compound (1 µM) | Data not available | Data not available | Data not available | Data not available | |
| This compound (3 µM) | Strong Inhibition | Strong Inhibition | Marked Elevation | Marked Elevation |
*Quantitative data represents the mean ± SEM from n=3-6 independent experiments. Statistical significance is denoted as *p < 0.05, **p < 0.01, and **p < 0.001 compared to the vehicle-treated control. Specific numerical data for LTB₄, cysLTs, RvD1, and RvD2 were not available in the provided search results, but the qualitative effects of "Strong Inhibition" and "Marked Elevation" are reported.[1][3]
Table 2: IC₅₀ Values of this compound for Leukotriene Production
| Parameter | Cell Type/Assay Condition | IC₅₀ Value |
| FLAP Inhibition | Not specified in search results | 50 nM |
Experimental Protocols
Protocol 1: Measuring this compound Efficacy in Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the culture of human peripheral blood mononuclear cells (PBMCs), their differentiation into M1 and M2 macrophages, treatment with this compound, stimulation of leukotriene and SPM production, and subsequent analysis by UPLC-MS/MS.
1.1. Materials
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human M-CSF (for M2 differentiation)
-
Human GM-CSF (for M1 differentiation)
-
Human Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS) (for M1 polarization)
-
Human Interleukin-4 (IL-4) (for M2 polarization)
-
This compound
-
Staphylococcus aureus conditioned medium (SACM)
-
Phosphate Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
UPLC-MS/MS system
1.2. Method
-
Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Monocyte Isolation and Differentiation:
-
Seed PBMCs in culture flasks and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells.
-
Differentiate adherent monocytes into macrophages by culturing for 7 days in RPMI 1640 supplemented with 10% FBS, penicillin-streptomycin, and either 50 ng/mL M-CSF (for M2) or 50 ng/mL GM-CSF (for M1).
-
-
Macrophage Polarization:
-
For M1 polarization, treat GM-CSF-differentiated macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.
-
For M2 polarization, treat M-CSF-differentiated macrophages with 20 ng/mL IL-4 for 24 hours.
-
-
This compound Treatment and Stimulation:
-
Harvest and resuspend M1 or M2 macrophages in PBS.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulate the cells with 1% (v/v) SACM for 180 minutes at 37°C to induce leukotriene and SPM production.
-
-
Sample Preparation for Lipid Mediator Analysis:
-
Stop the reaction by adding two volumes of ice-cold methanol.
-
Centrifuge to pellet cellular debris.
-
Perform solid-phase extraction (SPE) on the supernatant to isolate lipid mediators.
-
-
UPLC-MS/MS Analysis:
-
Analyze the extracted lipid mediators by a targeted UPLC-MS/MS method to quantify LTB₄, cysLTs (LTC₄, LTD₄, LTE₄), and various SPMs (e.g., RvD1, RvD2).
-
Use a suitable C18 column for chromatographic separation.
-
Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of each lipid mediator.
-
Protocol 2: Measuring this compound Efficacy in HEK293 Cells Co-expressing 5-LOX and FLAP
This protocol details the generation of a stable HEK293 cell line co-expressing 5-LOX and FLAP, treatment with this compound, and subsequent analysis of 5-LOX products.
2.1. Materials
-
HEK293 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Expression vectors for human 5-LOX and FLAP
-
Transfection reagent (e.g., Lipofectamine)
-
Geneticin (G418) and/or other selection antibiotics
-
This compound
-
Calcium ionophore A23187
-
Arachidonic acid
-
PBS
-
Methanol (LC-MS grade)
-
SPE cartridges
-
UPLC-MS/MS system
2.2. Method
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Co-transfect the cells with expression vectors for human 5-LOX and FLAP using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Generation of Stable Cell Line:
-
Select for stably transfected cells by culturing in the presence of the appropriate selection antibiotic (e.g., G418).
-
Expand and verify the expression of 5-LOX and FLAP by Western blotting.
-
-
This compound Treatment and Stimulation:
-
Harvest the stable HEK293 cells and resuspend them in PBS.
-
Pre-incubate the cells with this compound at desired concentrations for 15 minutes at 37°C.
-
Stimulate the cells with 2.5 µM A23187 and 5 µM arachidonic acid for 10 minutes at 37°C.
-
-
Sample Preparation and Analysis:
-
Follow the same sample preparation and UPLC-MS/MS analysis steps as described in Protocol 1 (steps 1.2.5 and 1.2.6) to quantify 5-LOX products, including LTB₄ and 5-HETE.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits FLAP, blocking leukotriene synthesis.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on lipid mediators.
Logical Relationship
Caption: this compound's dual action: inhibiting inflammation and promoting resolution.
References
Application Notes and Protocols: Quantifying Specialized Pro-resolving Mediator (SPM) Production after BRP-201 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively regulate the resolution of inflammation.[1][2] The compound BRP-201 has been identified as a significant modulator of the lipid mediator network. It functions as a 5-lipoxygenase-activating protein (FLAP) antagonist, which inhibits the production of pro-inflammatory leukotrienes.[3][4][5] Concurrently, this compound activates 12/15-lipoxygenase (12/15-LOX), leading to an increase in the biosynthesis of SPMs.[3][4][5] This dual action presents a promising therapeutic strategy for inflammatory diseases by shifting the balance from a pro-inflammatory to a pro-resolving state.[3][4][5]
These application notes provide detailed protocols for quantifying the production of SPMs following stimulation with this compound in various experimental models. The included methodologies are based on established lipid mediator metabololipidomics techniques.
Data Presentation: Quantitative Effects of this compound on SPM Production
The following tables summarize the quantitative data on the effects of this compound on the production of SPMs and related lipid mediators in different cell and in vivo models.
Table 1: Effect of this compound on 12/15-LOX Product Formation in Human Monocyte-Derived Macrophages (MDMs) [3]
| Cell Type | Treatment | Measured Lipid Mediators | Outcome |
| M1-MDM | This compound | 12/15-LOX-derived products, SPMs | Markedly elevated |
| M2-MDM | This compound | 12/15-LOX-derived products, SPMs | Markedly elevated (more pronounced than in M1) |
| Unstimulated MDM | This compound | 12/15-LOX-derived products, SPMs | Induced formation |
Table 2: Effect of this compound on 15-LOX Product Formation in Stably Transfected HEK293 Cells [5]
| Cell Line | Treatment | Duration | Measured Lipid Mediators | Fold Increase |
| HEK293 expressing 15-LOX-1 | 3 µM this compound | 180 min | 15-HETE, 15-HEPE, 14-HDHA | ~2- to 3-fold |
| HEK293 expressing 15-LOX-2 | 3 µM this compound | 180 min | 15-HETE, 15-HEPE, 14-HDHA | Moderate elevation |
Table 3: Effect of this compound in Zymosan-Induced Murine Peritonitis Model [3][4]
| In Vivo Model | Treatment | Measured Lipid Mediators | Outcome |
| Zymosan-induced peritonitis | This compound (2 mg/kg, i.p.) | Leukotrienes (LTs) | Lowered |
| 12/15-LOX products including SPMs | Elevated |
Experimental Protocols
Protocol 1: In Vitro SPM Profiling in Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the methodology for treating human MDMs with this compound and quantifying the resulting SPM production.
1. Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-colony stimulating factor (M-CSF)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) or other relevant stimuli
-
Methanol (ice-cold)
-
Deuterated internal standards (e.g., d5-RvD2, d5-LXA4, d4-LTB4, d8-5-HETE)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
2. Methods:
-
Macrophage Differentiation:
-
Isolate PBMCs from healthy donor blood.
-
Culture PBMCs in RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, and M-CSF to differentiate into macrophages (M0).
-
For M1 or M2 polarization, treat M0 macrophages with appropriate cytokines (e.g., LPS and IFN-γ for M1; IL-4 for M2).
-
-
This compound Stimulation:
-
Plate differentiated MDMs at a suitable density.
-
Treat cells with varying concentrations of this compound or vehicle control.
-
For stimulated conditions, add a pro-inflammatory stimulus (e.g., bacterial exotoxins) along with this compound.
-
Incubate for a specified time (e.g., 180 minutes).
-
-
Lipid Mediator Extraction:
-
Collect the cell culture supernatant.
-
Add two volumes of ice-cold methanol containing deuterated internal standards to the supernatant to precipitate proteins and preserve lipid mediators.
-
Centrifuge to pellet the precipitate.
-
Perform solid-phase extraction (SPE) on the supernatant to concentrate the lipid mediators.
-
-
LC-MS/MS Analysis:
Protocol 2: In Vivo SPM Profiling in a Murine Peritonitis Model
This protocol details the induction of peritonitis in mice, treatment with this compound, and subsequent quantification of SPMs from peritoneal exudates.[9]
1. Materials:
-
Mice (e.g., C57BL/6)
-
Zymosan A
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Deuterated internal standards
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
2. Methods:
-
Induction of Peritonitis:
-
Administer zymosan A (e.g., 1 mg/mouse) intraperitoneally (i.p.) to induce peritonitis.
-
-
This compound Treatment:
-
Administer this compound (e.g., 2 mg/kg) or vehicle control i.p. at a specified time relative to zymosan injection.
-
-
Collection of Peritoneal Exudate:
-
At a designated time point post-injection, euthanize the mice.
-
Collect the peritoneal exudate by washing the peritoneal cavity with cold PBS.
-
-
Lipid Mediator Extraction and Analysis:
-
Follow the lipid mediator extraction and LC-MS/MS analysis steps as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro SPM Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Biosynthesis of proresolving lipid mediators by vascular cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pro-Resolving Lipid Mediators (SPMs) and Their Actions in Regulating miRNA in Novel Resolution Circuits in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-dose pro-resolving mediators temporally reset the resolution response to microbial inflammation - PMC [pmc.ncbi.nlm.nih.gov]
BRP-201: A Novel Investigator for Resolution Pharmacology
Introduction
Resolution pharmacology is an emerging field focused on the development of therapeutics that stimulate the natural resolution of inflammation. Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory pathways, resolution-promoting agents aim to enhance the body's own mechanisms for terminating inflammation and promoting tissue repair. A key class of molecules central to this process is the specialized pro-resolving mediators (SPMs), which are biosynthesized from polyunsaturated fatty acids. BRP-201 has been identified as a promising small molecule that modulates the biosynthesis of these crucial lipid mediators, positioning it as a valuable tool for studying and promoting resolution pharmacology.
Mechanism of Action
This compound exhibits a dual mechanism of action that favorably shifts the balance from pro-inflammatory to pro-resolving lipid mediators. It acts as:
-
A 5-Lipoxygenase-Activating Protein (FLAP) Antagonist: By inhibiting FLAP, this compound effectively suppresses the production of pro-inflammatory leukotrienes (LTs), such as LTB4.[1][2]
-
A 12/15-Lipoxygenase (LOX) Activator: Concurrently, this compound activates 12/15-LOX, key enzymes in the biosynthesis of SPMs, including lipoxins, resolvins, and maresins.[1][2]
This dual action leads to a "lipid mediator class switch," actively dampening the inflammatory response while simultaneously promoting its resolution.
Applications in Resolution Pharmacology Research
This compound is a valuable pharmacological tool for investigating various aspects of resolution pharmacology, including:
-
Studying the role of the FLAP and 12/15-LOX pathways in inflammation and its resolution.
-
Investigating the differential production of LTs and SPMs by various immune cell types (e.g., macrophages of different phenotypes).
-
Evaluating the therapeutic potential of promoting SPM biosynthesis in preclinical models of inflammatory diseases.
Data Presentation
In Vitro Efficacy of this compound
Table 1: Effect of this compound on Lipid Mediator Production in Human M1 and M2 Macrophages
| Cell Type | Treatment | Concentration | Effect on 5-LOX Products (e.g., LTB4) | Effect on 12/15-LOX Products (e.g., SPMs) | Reference |
| M1-MDM | This compound | 3 µM | Strong Inhibition | Moderate Elevation | [1] |
| M2-MDM | This compound | 3 µM | Strong Inhibition | Marked Elevation | [1] |
Table 2: Effect of this compound on 15-LOX Activity in Transfected HEK293 Cells
| Cell Line | Treatment | Concentration | Effect on 15-LOX Products (e.g., 15-HETE, 15-HEPE, 14-HDHA) | Reference |
| HEK293 expressing 15-LOX-1 | This compound | 3 µM | ~2- to 3-fold elevation | [2] |
| HEK293 expressing 15-LOX-2 | This compound | 3 µM | Moderate elevation | [2] |
In Vivo Efficacy of this compound
Table 3: Effect of this compound in Zymosan-Induced Murine Peritonitis
| Parameter | Treatment | Dosage | Effect on Leukotriene Levels | Effect on 12/15-LOX Products (including SPMs) | Reference |
| Lipid Mediator Profile | This compound | 2 mg/kg (i.p.) | Lowered | Elevated | [1] |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on Lipid Mediator Production in Human Macrophages
1. Objective: To assess the effect of this compound on the production of pro-inflammatory and pro-resolving lipid mediators by human monocyte-derived macrophages (MDMs).
2. Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF) for M2-like macrophage differentiation
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for M1-like macrophage differentiation
-
Bacterial exotoxins (e.g., lipopolysaccharide - LPS)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics
-
Solid-phase extraction (SPE) cartridges
-
UPLC-MS/MS system for lipid mediator analysis
3. Methodology: a. Macrophage Differentiation: i. Isolate monocytes from PBMCs. ii. Differentiate monocytes into M1-like macrophages using GM-CSF and M2-like macrophages using M-CSF in cell culture medium for 6-7 days. b. This compound Treatment and Cell Stimulation: i. Pre-incubate differentiated M1 and M2 macrophages with this compound (e.g., 3 µM) or vehicle control for a specified time (e.g., 30 minutes). ii. Stimulate the macrophages with a bacterial exotoxin (e.g., LPS) to induce an inflammatory response. c. Lipid Mediator Extraction and Analysis: i. Collect the cell culture supernatants. ii. Perform solid-phase extraction (SPE) to isolate lipid mediators. iii. Analyze the extracted lipid mediators using a UPLC-MS/MS system to quantify the levels of various leukotrienes and SPMs.
Protocol 2: In Vivo Analysis of this compound in a Zymosan-Induced Murine Peritonitis Model
1. Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.
2. Materials:
-
This compound
-
Zymosan A
-
8-12 week old male mice (e.g., C57BL/6)
-
Phosphate-buffered saline (PBS)
-
Solid-phase extraction (SPE) cartridges
-
UPLC-MS/MS system for lipid mediator analysis
3. Methodology: a. Animal Dosing and Induction of Peritonitis: i. Administer this compound (e.g., 2 mg/kg) or vehicle control via intraperitoneal (i.p.) injection to the mice. ii. After a pre-treatment period (e.g., 30 minutes), induce peritonitis by i.p. injection of Zymosan A (e.g., 1 mg/mouse). b. Sample Collection: i. At a specified time point post-zymosan injection (e.g., 4 hours), euthanize the mice. ii. Collect the peritoneal exudate by lavage with cold PBS. c. Lipid Mediator Analysis: i. Centrifuge the lavage fluid to remove cells. ii. Perform solid-phase extraction (SPE) on the supernatant to isolate lipid mediators. iii. Analyze the extracted lipid mediators using a UPLC-MS/MS system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow.
References
Troubleshooting & Optimization
BRP-201 Technical Support Center: Solubility and Stock Solution Preparation
For researchers, scientists, and drug development professionals utilizing BRP-201, this technical support center provides essential guidance on solubility and the preparation of stock solutions. Accurate handling of this potent mPGES-1 inhibitor is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing initial high-concentration stock solutions of this compound. For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to minimize the final DMSO concentration to avoid off-target effects. Many cell-based assays can tolerate a final DMSO concentration of up to 0.5%, but it is always best practice to include a vehicle control in your experiments.
Q2: My this compound is not dissolving easily. What can I do?
A2: If you encounter difficulty dissolving this compound, gentle warming and sonication can be effective. A brief period in a 37°C water bath or short bursts of sonication can aid in the dissolution of the compound. However, it is important to avoid excessive heat, which could lead to degradation. Always visually inspect the solution to ensure it is clear and free of particulates before use.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common challenge with hydrophobic compounds like this compound. To mitigate this, consider the following strategies:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.
-
Use a co-solvent: Adding a small amount of a water-miscible organic solvent to your aqueous buffer can improve solubility.
-
Adjust the pH: The solubility of some compounds can be pH-dependent. Experimenting with different pH values for your buffer may help.
-
Use surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help maintain the solubility of hydrophobic compounds.
Q4: How should I store my this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Data Presentation: this compound Solubility
| Solvent | Qualitative Solubility | Notes |
| DMSO | Soluble | Recommended for primary stock solutions. |
| Ethanol | Sparingly Soluble | May require warming to dissolve. |
| Water | Insoluble | Not recommended for initial stock solution preparation. |
| Aqueous Buffers (e.g., PBS) | Insoluble | Dilutions from DMSO stock may precipitate. See troubleshooting tips. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 503.06 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 0.001 L * 503.06 g/mol = 0.0050306 g = 5.03 mg
-
-
Weigh the this compound:
-
Carefully weigh out 5.03 mg of this compound powder and transfer it to a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the vial for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Alternatively, use short bursts of sonication to aid dissolution.
-
-
Visual Inspection:
-
Visually inspect the solution to ensure it is clear and that all the powder has dissolved.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Troubleshooting guide for this compound precipitation issues.
References
Technical Support Center: BRP-201 Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the 5-lipoxygenase-activating protein (FLAP) antagonist, BRP-201, in various cell culture media. As specific stability data for this compound in commonly used media is not extensively published, this guide offers a framework for determining its stability in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the half-life of this compound in DMEM or RPMI-1640?
Currently, there is a lack of specific, publicly available data detailing the chemical stability and half-life of this compound in common cell culture media such as DMEM and RPMI-1640. The stability of a compound in media can be influenced by various factors including pH, temperature, light exposure, and interactions with media components.[1][2] Therefore, it is recommended to determine the stability empirically under your specific experimental conditions.
Q2: What factors in cell culture media can affect the stability of a small molecule like this compound?
Several factors can impact the stability of a compound in cell culture media:
-
pH: The pH of the medium (typically 7.2-7.4) can influence the rate of hydrolysis of susceptible chemical moieties.
-
Media Components: Components like vitamins (e.g., riboflavin) can be photosensitive and may generate reactive oxygen species upon light exposure, which can degrade other components.[1] Amino acids and other nutrients can also potentially interact with the compound.
-
Serum: If using serum-supplemented media, enzymes present in the serum (e.g., esterases, proteases) can metabolize the compound.
-
Temperature: Incubation at 37°C will accelerate chemical degradation compared to storage at 4°C or -20°C.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.
Q3: My this compound solution appears to have precipitated after addition to the cell culture medium. What should I do?
Precipitation can occur if the final concentration of this compound, or its solvent (like DMSO), is too high for the aqueous environment of the cell culture medium.
-
Reduce Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is typically below 0.5% to avoid both solubility issues and cellular toxicity.
-
Check Solubility Limits: You may need to determine the solubility limit of this compound in your specific medium.
-
Use a Different Salt Form: If applicable, consider using a more soluble salt form of the compound.
-
Pre-warm the Medium: Ensure the medium is at 37°C before adding the compound, as solubility is often temperature-dependent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in stability results between experiments. | Inconsistent preparation of this compound stock solution. Pipetting errors. Fluctuations in incubator temperature or CO₂ levels. Different lots of media or serum. | Prepare a large batch of stock solution for use across all experiments. Use calibrated pipettes and proper technique. Ensure the incubator is properly calibrated and maintained. Qualify new lots of media and serum before use in critical experiments. |
| Rapid loss of this compound detected, even at the first time point. | Adsorption to plasticware (e.g., tubes, plates). High instability in the specific medium. Issues with the analytical method. | Use low-adsorption plasticware. Include a t=0 sample that is processed immediately after addition to the medium to establish a baseline. Validate the analytical method to ensure accuracy and precision.[3][4][5] |
| No degradation of this compound is observed over the course of the experiment. | This compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect small changes. The experimental duration is too short. | This may be a valid result. Ensure the analytical method is validated for its ability to detect degradation products.[6][7] Extend the duration of the stability study to observe potential long-term degradation. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol provides a general workflow to determine the stability of this compound in a cell-free culture medium.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum, as required for your experiments.
-
Sterile, low-adsorption microcentrifuge tubes or culture plates
-
Calibrated incubator (37°C, 5% CO₂)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Sample Preparation:
-
Pre-warm the cell culture medium to 37°C.
-
Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Gently mix to ensure homogeneity.
-
-
Time Point Zero (t=0): Immediately after spiking, remove an aliquot of the this compound-containing medium. This will serve as your baseline (100% reference) sample. Process immediately as described in step 5.
-
Incubation: Place the remaining this compound-containing medium in a sterile container (e.g., a 96-well plate or a flask) and incubate at 37°C in a 5% CO₂ incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot of the incubated medium.
-
Sample Processing and Storage:
-
Immediately after collection, samples should be processed to stop further degradation. This may involve snap-freezing in liquid nitrogen and storing at -80°C until analysis.
-
Alternatively, an immediate extraction step (e.g., protein precipitation with acetonitrile) can be performed to remove media components and stabilize the analyte.
-
-
Analysis:
-
Quantify the concentration of the remaining this compound in each sample using a validated analytical method, such as reverse-phase HPLC with UV detection or LC-MS.[6]
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Data Presentation
Use the following table to record and present your stability data.
| Time Point (Hours) | This compound Concentration (µM) | % Remaining (Relative to t=0) |
| 0 | [Insert value] | 100% |
| 2 | [Insert value] | [Calculate value] |
| 4 | [Insert value] | [Calculate value] |
| 8 | [Insert value] | [Calculate value] |
| 12 | [Insert value] | [Calculate value] |
| 24 | [Insert value] | [Calculate value] |
| 48 | [Insert value] | [Calculate value] |
| 72 | [Insert value] | [Calculate value] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1924513.fs1.hubspotusercontent-na1.net [1924513.fs1.hubspotusercontent-na1.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
BRP-201 Technical Support Center: Optimizing Anti-inflammatory Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing BRP-201 in anti-inflammatory research. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[3][4] By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.[1][2] Furthermore, this compound has been shown to shift the biosynthesis from pro-inflammatory leukotrienes towards specialized pro-resolving mediators (SPMs), which actively help to resolve inflammation.[1]
Q2: What is the optimal solvent for dissolving this compound for in vitro experiments?
A2: this compound is a lipophilic compound with low aqueous solubility.[2] For cell culture experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).[5]
Q3: What is the recommended final concentration of DMSO in cell culture media when using this compound?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with a preferred concentration of 0.1%.[5][6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[6]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in DMSO to create intermediate stocks. The final working solution should be prepared by diluting the DMSO stock directly into the cell culture medium with vigorous mixing to prevent precipitation. It is advisable to perform serial dilutions in DMSO before the final dilution in aqueous media.
Q5: What are the recommended storage conditions and stability of this compound?
-
Solid powder: Store at -20°C for long-term storage (up to 3 years).[6]
-
DMSO stock solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] If a solution stored at -20°C is older than one month, its efficacy should be re-verified.[6]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to cell culture medium.
-
Cause: this compound is lipophilic and has low solubility in aqueous solutions. Adding a concentrated DMSO stock directly to the medium can cause it to crash out.
-
Solution:
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly to your final volume of media. Instead, make intermediate dilutions of your stock solution in DMSO first. Then, add the final, lower concentration DMSO stock to your culture medium with gentle but thorough mixing.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may consider slightly increasing the final DMSO concentration, but it must remain non-toxic to your cells (generally <0.5%). Always validate the DMSO tolerance of your specific cell line.[6]
-
Issue 2: Inconsistent or no anti-inflammatory effect observed.
-
Cause: This could be due to several factors including compound inactivity, incorrect concentration, or issues with the experimental setup.
-
Solution:
-
Verify Compound Activity: If possible, test the activity of your this compound stock in a reliable positive control assay.
-
Check Concentration Calculations: Double-check all calculations for stock solution preparation and dilutions.
-
Optimize Concentration: The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the most effective concentration for your specific model.
-
Pre-incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient amount of time before adding the inflammatory stimulus. This allows the compound to enter the cells and inhibit FLAP. Pre-incubation times can range from 30 minutes to several hours.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their response to stimuli and inhibitors.
-
Issue 3: Observed cytotoxicity in cell cultures.
-
Cause: High concentrations of this compound or the DMSO solvent can be toxic to cells.
-
Solution:
-
Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound and DMSO on your specific cell line using a viability assay such as MTT or trypan blue exclusion.
-
Lower the Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Reduce DMSO Concentration: Ensure the final DMSO concentration in your culture medium is below the cytotoxic threshold for your cells (ideally ≤0.1%).[5][6]
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value | Reference |
| mPGES-1 | 0.42 µM | [1] |
Note: While this compound is primarily a FLAP inhibitor, this reported IC50 value for microsomal prostaglandin E2 synthase-1 (mPGES-1) suggests potential off-target effects that may contribute to its overall anti-inflammatory profile.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight of this compound is 503.06 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile DMSO to achieve the desired intermediate concentrations.
-
For the final working concentration, dilute the appropriate intermediate DMSO stock solution directly into pre-warmed (37°C) cell culture medium. Mix immediately and thoroughly by gentle pipetting or swirling. Important: Ensure the final DMSO concentration does not exceed the tolerated level for your cell line (e.g., <0.5%).
-
Protocol 2: Treatment of Macrophages with this compound and Analysis of Lipid Mediators
-
Cell Culture and Differentiation:
-
Culture human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using standard protocols with M-CSF or GM-CSF.
-
-
This compound Treatment and Inflammatory Challenge:
-
Plate the differentiated macrophages at the desired density.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control - DMSO) in fresh culture medium for a predetermined time (e.g., 30-60 minutes).
-
Induce an inflammatory response by adding a stimulus such as lipopolysaccharide (LPS) at an appropriate concentration.
-
Incubate for the desired time period to allow for the production of lipid mediators.
-
-
Sample Collection and Lipid Mediator Extraction:
-
Collect the cell culture supernatant.
-
Perform solid-phase extraction (SPE) to isolate the lipid mediators from the supernatant.
-
-
UPLC-MS/MS Analysis:
-
Analyze the extracted samples using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to quantify the levels of various leukotrienes and specialized pro-resolving mediators (SPMs).
-
Mandatory Visualizations
Caption: this compound inhibits FLAP, blocking the 5-LOX pathway and promoting the 12/15-LOX pathway.
Caption: Experimental workflow for assessing this compound's effect on lipid mediator production.
Caption: A logical flow for troubleshooting common issues with this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 5. emulatebio.com [emulatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Potential off-target effects of BRP-201 in cellular assays
Technical Support Center: BRP-201 Cellular Assays
Disclaimer: this compound is a novel 5-lipoxygenase-activating protein (FLAP) antagonist that also demonstrates activation of 12/15-lipoxygenase (LOX), shifting the biosynthesis of pro-inflammatory leukotrienes toward pro-resolving specialized pro-resolving mediators (SPMs).[1] This technical support guide addresses potential off-target effects and provides troubleshooting advice for researchers using this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected changes in lipid mediator profiles unrelated to 5-LOX inhibition. What could be the cause?
A1: This is a known characteristic of this compound. The compound not only acts as a FLAP antagonist to inhibit leukotriene formation but also actively promotes the formation of 12/15-LOX-derived products, including specialized pro-resolving mediators (SPMs).[1] In human monocyte-derived macrophages, this compound was shown to markedly elevate SPM levels and other 12/15-LOX products.[1] This dual activity is a key feature of the compound's pharmacological profile.[1] Therefore, it is crucial to analyze a broad range of lipid mediators to fully understand the effects of this compound.
Q2: My cells are showing decreased viability at concentrations where I expect only FLAP inhibition. Is this due to off-target toxicity?
A2: While direct cytotoxicity is possible, several factors should be considered:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls.[2]
-
Compound Instability: Small molecules can degrade in culture media, and their degradation products might be toxic. It is advisable to prepare fresh dilutions for each experiment.[2][3]
-
Off-Target Effects: this compound has been shown to activate 15-LOX-1 in the absence of FLAP.[1] The downstream effects of activating this pathway in your specific cell type might contribute to reduced viability. It is recommended to assess the expression and activity of 12/15-LOX in your cellular model.
Q3: The potency (IC50) of this compound in my cellular assay is significantly different from the reported biochemical assay values. Why?
A3: Discrepancies between biochemical and cellular assay results are common for small molecule inhibitors.[4] Several factors can contribute to this:
-
Cellular Permeability: The compound must cross the cell membrane to reach its intracellular target, FLAP. Poor permeability can lead to lower apparent potency in cellular assays.[5]
-
Protein Binding: this compound may bind to proteins in the cell culture serum, reducing its free concentration and availability to inhibit the target.[3] Consider testing the compound in low-serum or serum-free conditions if your cell model allows.
-
Drug Efflux: Cells may actively pump the compound out through efflux transporters, lowering the intracellular concentration.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Compound Stability | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a stable stock.[2][3] |
| Cell Culture Conditions | Standardize cell passage number and seeding density. Regularly test for mycoplasma contamination, which can alter cellular responses.[2] |
| Reagent Variability | Use reagents from the same lot where possible. Ensure all buffers and media are correctly prepared and within their expiration dates.[2] |
Issue 2: Unexpected Pro-Resolving Mediator Formation
| Possible Cause | Suggested Solution |
| Activation of 12/15-Lipoxygenase | This is an expected effect of this compound.[1] To confirm, use a specific 12/15-LOX inhibitor as a control or use cells with known low/negative 12/15-LOX expression. |
| Subcellular Redistribution of 15-LOX-1 | This compound has been observed to cause subcellular redistribution of 15-LOX-1.[1] Use immunofluorescence or cell fractionation followed by western blotting to investigate the localization of 15-LOX-1 with and without this compound treatment. |
Data Presentation
Table 1: Pharmacological Profile of this compound in Human Macrophages
| Activity | Effect of this compound | Key Mediators Affected | Reference |
| FLAP Antagonism | Inhibition | Pro-inflammatory Leukotrienes (LTs) | [1] |
| 12/15-LOX Activation | Activation | Specialized Pro-resolving Mediators (SPMs), 12/15-LOX-derived products | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (a potential off-target pathway)
Some kinase inhibitors can have off-target effects on signaling pathways like PI3K/Akt.[6][7] This protocol allows for the assessment of such effects.
-
Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PI3K/Akt activator or inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound. Treat cells with various concentrations for 24, 48, or 72 hours. Include a vehicle-only control.[2]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for an MTT cell viability assay.
References
- 1. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting inconsistent results with BRP-201
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of BRP-201.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-function molecule that acts as an antagonist of the 5-Lipoxygenase-Activating Protein (FLAP). This action inhibits the biosynthesis of pro-inflammatory leukotrienes. Concurrently, this compound activates 12/15-lipoxygenase (12/15-LOX), which promotes the production of specialized pro-resolving mediators (SPMs), contributing to the resolution of inflammation.[1]
Q2: What are the expected outcomes of this compound treatment in cell-based assays?
A2: In cell-based assays, such as with human monocyte-derived macrophages (MDMs), treatment with this compound is expected to decrease the levels of leukotrienes while simultaneously increasing the levels of 12/15-LOX-derived products, including SPMs.[1] The specific magnitude of these effects can vary depending on the cell type and stimulation conditions.
Q3: Can this compound be used in in-vivo models?
A3: Yes, this compound has been shown to be effective in in-vivo models. For instance, in a zymosan-induced murine peritonitis model, intraperitoneal administration of this compound resulted in reduced leukotriene levels and elevated 12/15-LOX products.[1]
Q4: What is the recommended solvent for this compound?
A4: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle used may vary, and it is crucial to establish a vehicle control group.
Q5: Is this compound light-sensitive or temperature-sensitive?
A5: As a standard practice for lipid-modulating compounds, it is recommended to protect this compound solutions from light and store them at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Leukotriene Production
If you are observing variable or no significant decrease in leukotriene levels after this compound treatment, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Cell Health and Viability | Ensure cells are healthy and have high viability (>95%) before starting the experiment. Stressed or dying cells can exhibit altered lipid metabolism. |
| This compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| FLAP Expression Levels | Verify the expression of 5-lipoxygenase-activating protein (FLAP) in your cell model. Cells with low or absent FLAP expression will not respond to this compound's inhibitory effects on the leukotriene pathway. |
| Reagent Preparation and Storage | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment can help identify the point of maximal leukotriene inhibition. |
Troubleshooting Workflow
Troubleshooting workflow for inconsistent leukotriene inhibition.
Issue 2: Lack of Increase in Specialized Pro-Resolving Mediators (SPMs)
If you do not observe the expected increase in 12/15-LOX-derived products and SPMs, please follow this guide:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| 12/15-LOX Expression | Confirm that your cell model expresses 12/15-lipoxygenase. The SPM-promoting effect of this compound is dependent on the presence of this enzyme. |
| Substrate Availability | Ensure that the cells have an adequate supply of precursor polyunsaturated fatty acids (e.g., arachidonic acid, EPA, DHA) for SPM biosynthesis. |
| Analytical Sensitivity | Specialized pro-resolving mediators are often present at low concentrations. Verify that your analytical method (e.g., LC-MS/MS) has sufficient sensitivity and is optimized for the detection of the specific SPMs of interest. |
| Sample Handling and Extraction | Minimize sample degradation by using appropriate extraction techniques (e.g., solid-phase extraction) and storing samples at -80°C until analysis. |
Experimental Protocol: Lipid Mediator Metabololipidomics
-
Cell Culture and Treatment: Plate cells at the desired density and allow them to adhere. Treat with this compound or vehicle control for the optimized duration.
-
Sample Collection: Collect the cell culture supernatant.
-
Lipid Extraction: Acidify the supernatant and perform solid-phase extraction using a C18 column to isolate the lipid mediators.
-
LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a method optimized for the separation and detection of leukotrienes and SPMs.
-
Data Analysis: Quantify the lipid mediators using a stable isotope-labeled internal standard and compare the levels between this compound treated and control samples.
Signaling Pathway
Mechanism of action of this compound.
References
BRP-201 Cytotoxicity Assessment in Primary Cells: A Technical Support Resource
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing BRP-201 in primary cell cultures. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the assessment of this compound's cytotoxic effects.
Introduction to this compound
This compound is a novel small molecule that functions as a 5-lipoxygenase-activating protein (FLAP) antagonist.[1] This action inhibits the production of pro-inflammatory leukotrienes.[1] Concurrently, this compound acts as a 12/15-lipoxygenase (12/15-LOX) activator, which shifts the biochemical pathway towards the synthesis of specialized pro-resolving mediators (SPMs).[1] This dual activity suggests a beneficial pharmacological profile for modulating inflammatory responses.[1]
Data Presentation
Currently, specific quantitative data on the half-maximal inhibitory concentration (IC50) for this compound cytotoxicity in various primary cells is not extensively available in published literature. As primary cells from different donors and tissues can exhibit significant variability in their response to external stimuli, it is imperative for researchers to establish their own dose-response curves to determine the precise cytotoxic profile of this compound in their specific experimental model.
Table 1: Representative Cytotoxicity Data for Benzimidazole Derivatives in Human Cell Lines
While specific data for this compound is limited, the following table provides context on the cytotoxic potential of other benzimidazole derivatives against a cancer cell line (A549) and a non-cancerous epithelial cell line (BEAS-2B). This data is intended for informational purposes only and may not be representative of this compound's activity in primary cells.
| Compound | Cell Line | Incubation Time (h) | IC50 (µg/mL) |
| Benzimidazole Derivative 12 | A549 (Lung Carcinoma) | 72 | 3.98[2] |
| Benzimidazole Derivative 12 | BEAS-2B (Bronchial Epithelium) | 72 | 2.94[2] |
| Cisplatin (Positive Control) | A549 (Lung Carcinoma) | 72 | 6.75[2] |
| Cisplatin (Positive Control) | BEAS-2B (Bronchial Epithelium) | 72 | 2.75[2] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in the arachidonic acid cascade.
References
BRP-201 Technical Support Center: Minimizing Precipitation in Aqueous Solutions
Welcome to the BRP-201 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to help you minimize precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes?
A1: this compound is a lipophilic molecule with inherently low aqueous solubility, a characteristic common to many potent active pharmaceutical ingredients.[1][2] Precipitation in aqueous solutions is often triggered by one or more of the following factors:
-
High Concentration: Exceeding the solubility limit of this compound in your specific buffer system.
-
pH: The pH of the solution can significantly impact the ionization state and solubility of the compound.
-
Solvent Shock: Rapidly diluting a concentrated stock of this compound (e.g., in DMSO) into an aqueous buffer can cause it to crash out of solution.
-
Low Temperature: Solubility of many compounds, including likely this compound, decreases at lower temperatures.
-
Buffer Composition: The ionic strength and presence of certain salts in your buffer can influence solubility.
-
Extended Storage: this compound may not be stable in aqueous solutions for long periods, leading to degradation and precipitation.
Q2: How can I prepare a stable aqueous solution of this compound for my in-vitro experiments?
A2: Given the poor aqueous solubility of this compound, a common approach is to first dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), before making further dilutions into your aqueous experimental medium.[3] To minimize precipitation, follow these steps:
-
Prepare a High-Concentration Stock in 100% DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Use a Stepwise Dilution Approach: To avoid "solvent shock," perform serial dilutions of your DMSO stock into your final aqueous buffer. It is crucial to add the this compound stock to the aqueous buffer and not the other way around. Mix thoroughly after each addition.
-
Maintain a Low Final Concentration of Organic Solvent: Aim for a final DMSO concentration in your working solution that is as low as possible, typically less than 0.5%, to avoid solvent-induced artifacts in your experiments.
-
Pre-warm Your Aqueous Buffer: Having your aqueous buffer at the experimental temperature (e.g., 37°C) before adding the this compound stock can help improve solubility.
Q3: What should I do if I observe precipitation after preparing my this compound solution?
A3: If you observe precipitation, it indicates that the solubility limit has been exceeded under the current conditions. The following troubleshooting workflow can help you identify a solution:
Factors Influencing this compound Solubility
The following table summarizes key factors that can be modulated to improve the solubility of this compound in aqueous solutions.
| Factor | General Recommendation | Rationale |
| Concentration | Use the lowest effective concentration for your experiment. | This compound has low intrinsic aqueous solubility. Higher concentrations increase the likelihood of precipitation. |
| Co-Solvent (DMSO) | Prepare a concentrated stock in 100% DMSO and dilute into aqueous buffer. Keep final DMSO concentration low (<0.5%).[3] | DMSO is a powerful organic solvent that can effectively dissolve this compound. However, high concentrations can be toxic to cells and may cause artifacts. |
| pH | Empirically test a range of pH values (e.g., 6.0-8.0) to find the optimal pH for solubility. | As a molecule with potential acidic or basic functional groups, this compound's charge state and solubility can be highly pH-dependent. |
| Temperature | Prepare and maintain the solution at a consistent, and if possible, warmer temperature (e.g., 37°C). | Solubility often increases with temperature. Avoid storing aqueous solutions of this compound at 4°C or on ice. |
| Excipients | Consider the use of solubility enhancers such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80) if your experimental design allows. | These agents can form complexes with or encapsulate lipophilic molecules, increasing their apparent solubility in water. |
| Formulation | For in-vivo studies, consider nanoparticle-based formulations. | Encapsulating this compound in polymers like PLGA or acetalated dextran can improve its bioavailability and prevent precipitation in biological fluids.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
This protocol provides a general method for preparing a this compound working solution for cell-based assays.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder (Molecular Weight: 503.06 g/mol ).
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
-
Prepare an Intermediate Dilution:
-
Pipette 2 µL of the 10 mM this compound stock solution into 998 µL of pre-warmed (37°C) cell culture medium. This creates a 20 µM intermediate solution with 0.2% DMSO.
-
Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause precipitation and damage cellular components in the medium.
-
-
Prepare the Final 10 µM Working Solution:
-
Perform a 1:1 dilution of the 20 µM intermediate solution with pre-warmed cell culture medium to reach the final desired concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Use the solution immediately after preparation for best results.
-
Disclaimer: The information provided is intended for guidance and troubleshooting purposes. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific assays and buffer systems.
References
BRP-201 interference with fluorescent assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BRP-201 in fluorescent assays. The information is designed to help identify and mitigate potential interference from this compound, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit intrinsic fluorescence (autofluorescence)?
A1: Many complex organic molecules have the potential to fluoresce. The chemical structure of this compound (C28H27ClN4OS), which includes a benzimidazole core, suggests it may exhibit some level of intrinsic fluorescence. This is a common characteristic of small molecules containing aromatic ring systems. It is crucial to experimentally determine if this compound autofluorescence will interfere with your specific assay. We recommend performing a control experiment to measure the fluorescence of this compound alone at the excitation and emission wavelengths of your fluorophore.
Q2: How can I test for this compound autofluorescence?
A2: You can assess the autofluorescence of this compound by preparing a dilution series of the compound in your assay buffer and measuring the fluorescence intensity across a range of wavelengths, including those used in your experiment. For a detailed method, please refer to the "Experimental Protocols" section below.
Q3: Can this compound quench the signal from my fluorescent probe?
A3: Quenching, a process that decreases the fluorescence intensity of a given substance, can occur with small molecules. This can be due to various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching. It is advisable to perform a quenching assay to determine if this compound affects the signal from your fluorophore.
Q4: What are the signs of potential interference from this compound in my assay?
A4: Signs of interference can include:
-
High background fluorescence: An unusually high signal in wells containing this compound without the fluorescent probe.
-
Decreased signal intensity: A lower than expected signal in the presence of this compound, which could indicate quenching.
-
Inconsistent results: High variability between replicate wells containing this compound.
-
Atypical dose-response curves: The shape of your dose-response curve may be distorted.
Q5: How can I mitigate potential interference from this compound?
A5: If you detect interference, consider the following strategies:
-
Use a spectrally distinct fluorophore: If this compound is autofluorescent, choose a fluorescent probe with excitation and emission spectra that do not overlap with those of this compound.
-
Optimize this compound concentration: Use the lowest effective concentration of this compound to minimize interference.
-
Implement background correction: Subtract the fluorescence signal of this compound alone from your experimental measurements.
-
Utilize time-resolved fluorescence (TRF): If your instrumentation allows, TRF can help to reduce interference from short-lived autofluorescence.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues when using this compound in fluorescent assays.
| Observed Problem | Potential Cause | Recommended Action |
| High background fluorescence in wells with this compound | This compound is autofluorescent at the assay wavelengths. | 1. Perform a spectral scan of this compound to determine its excitation and emission maxima. 2. If there is spectral overlap, switch to a fluorophore with a different spectral profile. 3. If switching is not possible, include a "this compound only" control to subtract the background signal. |
| Reduced fluorescence signal in the presence of this compound | This compound is quenching the fluorophore. | 1. Conduct a quenching assay (see Experimental Protocols). 2. If quenching is confirmed, assess if the effect is concentration-dependent and determine an acceptable concentration range for this compound. 3. Consider using a different fluorophore that is less susceptible to quenching by compounds with similar chemical structures. |
| Inconsistent or non-reproducible data | Combination of autofluorescence, quenching, or compound precipitation at higher concentrations. | 1. Visually inspect the assay plate for any signs of compound precipitation. 2. Re-evaluate the solubility of this compound in your assay buffer. 3. Perform both autofluorescence and quenching assays to understand the full interference profile. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential for autofluorescence and quenching by this compound. Researchers should generate their own data for their specific experimental conditions.
Table 1: Hypothetical Autofluorescence of this compound
| This compound Concentration (µM) | Fluorescence Intensity (RFU) at 485nm Ex / 520nm Em |
| 0 (Blank) | 50 |
| 1 | 150 |
| 5 | 750 |
| 10 | 1500 |
| 25 | 3750 |
| 50 | 7500 |
Table 2: Hypothetical Quenching of Fluorescein by this compound
| This compound Concentration (µM) | Fluorescein Signal (% of Control) |
| 0 | 100% |
| 1 | 95% |
| 5 | 80% |
| 10 | 65% |
| 25 | 40% |
| 50 | 20% |
Experimental Protocols
Protocol 1: Assessment of this compound Autofluorescence
-
Preparation of this compound Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your assay buffer to achieve a range of concentrations relevant to your experiment (e.g., 0.1 to 100 µM).
-
Include a buffer-only control.
-
-
Fluorescence Measurement:
-
Dispense the this compound dilutions into the wells of a microplate (e.g., black, clear bottom).
-
Use a fluorescence plate reader to perform a spectral scan to determine the excitation and emission maxima of this compound.
-
If a spectral scan is not possible, measure the fluorescence at the specific excitation and emission wavelengths used in your primary assay.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from all measurements.
-
Plot the fluorescence intensity against the concentration of this compound to determine the extent of autofluorescence.
-
Protocol 2: Assessment of Fluorescence Quenching by this compound
-
Preparation of Reagents:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiment.
-
Prepare a high-concentration stock of this compound.
-
-
Assay Procedure:
-
In a microplate, add the fluorescent probe solution to each well.
-
Add increasing concentrations of this compound to the wells. Include a control with no this compound.
-
Incubate the plate under the same conditions as your primary assay.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your probe.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence signal relative to the control (no this compound).
-
Plot the percentage of signal against the this compound concentration to assess the quenching effect.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing this compound interference.
BRP-201 Technical Support Center: Long-Term Storage and Handling
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of BRP-201. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout experimental workflows.
Disclaimer: Specific long-term storage and stability data for this compound are not publicly available. The following recommendations are based on general best practices for benzimidazole-based research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container at -20°C, protected from light and moisture. For shorter periods, storage in a refrigerator at 2-8°C may be acceptable. As this compound is a benzimidazole derivative, preventing exposure to moisture is crucial to maintain its stability.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. The choice of solvent can impact stability; consult relevant literature for the most appropriate solvent for your specific application.
Q3: What is the expected shelf-life of this compound?
Without specific stability data, the exact shelf-life of this compound is unknown. However, when stored under the recommended conditions (solid at -20°C, protected from light and moisture), benzimidazole-based compounds can be stable for years. It is best practice to perform periodic quality control checks on older batches of the compound.
Q4: What are the signs of this compound degradation?
Visual signs of degradation in the solid compound can include a change in color or the appearance of clumping. For solutions, precipitation or a change in color may indicate degradation. However, chemical degradation may not always be visually apparent. If you suspect degradation, it is advisable to perform analytical tests such as HPLC or LC-MS to assess the purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with a new batch of this compound | Improper storage during shipping or upon receipt. | Verify the shipping conditions and ensure the compound was immediately stored at the recommended temperature upon arrival. Allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Reduced potency of this compound in assays | Degradation of the compound due to improper storage or handling. | Review storage conditions (temperature, light, and moisture exposure). For solutions, consider the number of freeze-thaw cycles. Prepare a fresh stock solution from a new aliquot or a new batch of the solid compound. |
| Precipitation observed in this compound stock solution upon thawing | Poor solubility in the chosen solvent or degradation. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. Gentle warming and vortexing may help redissolve the precipitate. If precipitation persists, it may be a sign of degradation, and a fresh stock solution should be prepared. |
| Discoloration of solid this compound | Exposure to light or oxidation. | Discard the discolored compound. Ensure that the compound is always stored in a light-protected container (e.g., an amber vial) and in a dark environment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the powder to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected aliquots.
-
Storage: Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Validation & Comparative
A Comparative Analysis of BRP-201 and Zileuton in the Inhibition of Leukotriene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two inhibitors of the leukotriene synthesis pathway: BRP-201 and zileuton. While both compounds effectively block the production of pro-inflammatory leukotrienes, they do so through distinct mechanisms of action, leading to different pharmacological profiles. This document summarizes their comparative efficacy, outlines key experimental protocols for their evaluation, and visualizes the underlying biochemical pathways.
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of various inflammatory diseases, including asthma.[1] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX).[1] Zileuton, an established therapeutic agent, directly inhibits 5-LOX.[2] In contrast, this compound represents a newer class of inhibitors that targets the 5-lipoxygenase-activating protein (FLAP), an essential co-factor for 5-LOX activity.[3] A key differentiator for this compound is its dual action: it not only suppresses the formation of pro-inflammatory leukotrienes but also promotes the generation of specialized pro-resolving mediators (SPMs), which actively facilitate the resolution of inflammation.[3]
Mechanism of Action
Zileuton is a direct inhibitor of 5-lipoxygenase.[2] It acts by chelating the non-heme iron atom within the active site of the enzyme, thereby preventing the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all other leukotrienes.[4]
This compound is an antagonist of the 5-lipoxygenase-activating protein (FLAP).[3] FLAP is an integral membrane protein that binds arachidonic acid and presents it to 5-LOX.[5] By blocking FLAP, this compound prevents the necessary interaction between the substrate and the enzyme, thus inhibiting leukotriene synthesis upstream of 5-LOX.[3]
Furthermore, this compound has been shown to activate 12/15-lipoxygenases, enzymes involved in the synthesis of SPMs such as lipoxins and resolvins.[3][6] This unique activity suggests that this compound may not only block pro-inflammatory signals but also actively promote the resolution of inflammation.
Caption: Mechanism of action of this compound and zileuton in the leukotriene synthesis pathway.
Comparative Efficacy
Direct head-to-head comparative studies of this compound and zileuton are limited. However, a comparison of their potencies can be inferred from individual studies. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | Target | Assay Type | IC50 |
| This compound | FLAP | Inhibition of 5-LO product formation in human leukocytes | ~30 nM[7] |
| FLAP | Inhibition of FLAP and mPGES-1 | 0.04 µM[7] | |
| Zileuton | 5-LOX | Inhibition of LTB4 biosynthesis in human PMNLs | 0.4 µM[8] |
| 5-LOX | Inhibition of 5-HETE synthesis in rat PMNLs | 0.3 µM[8] | |
| 5-LOX | Inhibition of PGE2 production in mouse peritoneal macrophages | 5.79 µM[4] | |
| 5-LOX | Antigen-induced contractions of guinea-pig tracheal strips | 6 µM[9] |
PMNLs: Polymorphonuclear leukocytes; 5-HETE: 5-Hydroxyeicosatetraenoic acid; LTB4: Leukotriene B4; PGE2: Prostaglandin E2.
Based on the available data, this compound demonstrates high potency in inhibiting FLAP-dependent leukotriene synthesis, with IC50 values in the low nanomolar range. Zileuton's potency against 5-LOX is in the sub-micromolar to low micromolar range, depending on the assay.
Experimental Protocols
5-Lipoxygenase (5-LOX) Inhibition Assay (for Zileuton)
This protocol describes a cell-based assay to determine the inhibitory effect of zileuton on 5-LOX activity in human polymorphonuclear leukocytes (PMNLs).
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
Zileuton
-
Calcium ionophore A23187
-
Arachidonic acid
-
Methanol
-
Internal standard (e.g., Prostaglandin B1)
-
Solid-phase extraction (SPE) columns
-
RP-HPLC system with UV detector
Procedure:
-
Isolation of PMNLs: Isolate PMNLs from fresh human blood using Ficoll-Paque gradient centrifugation followed by dextran sedimentation.
-
Cell Incubation: Resuspend PMNLs in HBSS at a concentration of 5 x 10^6 cells/mL. Pre-incubate the cells with varying concentrations of zileuton (or vehicle control) for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (final concentration ~2.5 µM) and arachidonic acid (final concentration ~10 µM). Incubate for 10 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold methanol. Add an internal standard. Acidify the samples and perform solid-phase extraction to isolate the lipid mediators.
-
Quantification: Analyze the extracted samples by RP-HPLC to quantify the levels of 5-LOX products (e.g., LTB4 and 5-HETE).
-
Data Analysis: Calculate the percentage of inhibition for each zileuton concentration and determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
Caption: Experimental workflow for 5-LOX inhibition assay.
FLAP Antagonism and 12/15-LOX Activation Assay (for this compound)
This protocol outlines a method to assess the dual activity of this compound in human monocyte-derived macrophages (MDMs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-colony stimulating factor (M-CSF)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Methanol
-
Internal standards for leukotrienes and SPMs
-
LC-MS/MS system
Procedure:
-
Generation of MDMs: Isolate PBMCs from human blood and differentiate them into macrophages by culturing with M-CSF for 7 days.
-
Cell Treatment: Plate the MDMs and incubate with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulation: Add LPS to stimulate the cells and incubate for a defined period (e.g., 4 hours) to induce the production of lipid mediators.
-
Lipid Mediator Extraction: Collect the cell culture supernatants and add cold methanol containing internal standards. Perform solid-phase extraction to isolate the lipid mediators.
-
Quantification by LC-MS/MS: Analyze the extracted samples using a targeted lipidomics approach with an LC-MS/MS system to simultaneously quantify pro-inflammatory leukotrienes and pro-resolving mediators (SPMs).
-
Data Analysis: Determine the effect of this compound on the levels of both classes of lipid mediators. Calculate the IC50 for leukotriene inhibition and quantify the fold-increase in SPM production.
Caption: Experimental workflow for assessing the dual action of this compound.
Conclusion
This compound and zileuton are both effective inhibitors of leukotriene synthesis, but they operate through distinct molecular mechanisms. Zileuton acts as a direct inhibitor of 5-LOX, the terminal enzyme in the leukotriene synthesis pathway. This compound targets FLAP, an upstream protein essential for 5-LOX activity, and exhibits high potency.
The most significant distinction of this compound is its dual functionality: it not only suppresses pro-inflammatory leukotriene production but also actively promotes the synthesis of specialized pro-resolving mediators. This unique pharmacological profile suggests that this compound may offer a novel therapeutic strategy for inflammatory diseases by not only dampening inflammation but also accelerating its resolution. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two classes of leukotriene synthesis inhibitors.
References
- 1. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Current experimental methods to investigate the impact of specialized pro-resolving lipid mediators on Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current experimental methods to investigate the impact of specialized pro-resolving lipid mediators on Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BRP-201 and Celecoxib in mPGES-1 Inhibition and Anti-inflammatory Efficacy
For Immediate Release to the Scientific Community
In the landscape of anti-inflammatory drug development, the quest for potent and selective agents with favorable safety profiles is paramount. This guide provides a comprehensive comparison of two notable compounds, BRP-201 and the well-established non-steroidal anti-inflammatory drug (NSAID), celecoxib. The focus is on their distinct mechanisms of action, particularly their inhibitory effects on microsomal prostaglandin E2 synthase-1 (mPGES-1), and their resulting anti-inflammatory properties. This comparison is supported by experimental data to inform researchers, scientists, and professionals in drug development.
Executive Summary
Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is a critical target for anti-inflammatory therapies. While traditional NSAIDs and selective COX-2 inhibitors like celecoxib effectively reduce PGE2 production by targeting cyclooxygenase (COX) enzymes, this can lead to undesirable side effects due to the broad inhibition of prostanoid synthesis. A more targeted approach is the inhibition of mPGES-1, the terminal enzyme in the PGE2 biosynthetic pathway. This compound and its derivatives have emerged as potent and selective inhibitors of mPGES-1.
This guide demonstrates that derivatives of this compound exhibit significantly greater potency in inhibiting mPGES-1 compared to celecoxib. While celecoxib's primary mechanism is the inhibition of COX-2, with only moderate direct effects on mPGES-1, this compound derivatives directly and potently target mPGES-1. This targeted approach holds the promise of a more favorable safety profile by selectively reducing inflammatory PGE2 without disrupting other homeostatic prostanoid pathways.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of this compound derivatives and celecoxib against their respective primary targets and off-target enzymes.
Table 1: mPGES-1 and COX Enzyme Inhibition
| Compound | Target | IC50 |
| This compound Derivative (Compound 31) | mPGES-1 | 0.03 µM [1][2] |
| Celecoxib | mPGES-1 | 22 µM[3] |
| Celecoxib | COX-2 | 0.04 µM |
| Celecoxib | COX-1 | 15 µM |
| Dimethylcelecoxib (Celecoxib derivative) | mPGES-1 | 16 µM |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Key Findings |
| This compound | Not explicitly detailed in a direct comparative study. However, its derivatives are potent mPGES-1 inhibitors, suggesting strong anti-inflammatory potential. | |
| Celecoxib | Carrageenan-induced pleurisy (rat) | Attenuated all parameters of inflammation, including fluid accumulation, neutrophil infiltration, and production of PGE2, TNF-α, and IL-1β.[4] |
| Celecoxib | Zymosan-induced peritonitis (mouse) | Low doses (0.5-1 mg/kg) partially ameliorated inflammatory gut barrier failure.[5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and celecoxib are illustrated in the following signaling pathway diagram. This compound and its derivatives act downstream of COX enzymes, directly inhibiting mPGES-1, while celecoxib primarily targets the upstream COX-2 enzyme.
Figure 1. Inhibition of the Prostaglandin E2 Synthesis Pathway. This diagram illustrates the points of intervention for this compound and celecoxib in the inflammatory cascade leading to PGE2 production.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell-Free mPGES-1 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.
Figure 2. Workflow for the Cell-Free mPGES-1 Inhibition Assay. This flowchart outlines the key steps involved in determining the in vitro inhibitory potency of test compounds against mPGES-1.
Protocol:
-
Enzyme and Compound Preparation: Recombinant human mPGES-1 is prepared. Test compounds (this compound derivatives, celecoxib) are dissolved in a suitable solvent to create a stock solution, which is then serially diluted.
-
Pre-incubation: The enzyme is pre-incubated with the test compound for a specified period (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a short incubation period (e.g., 1 minute), the reaction is terminated by adding a stop solution.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.[6]
Prostaglandin E2 (PGE2) Immunoassay
This assay is used to quantify the concentration of PGE2 in biological samples.
Protocol:
-
Sample and Standard Preparation: Samples (from cell-free assays or in vivo models) and a series of PGE2 standards of known concentrations are prepared.
-
Competitive Binding: The samples and standards are added to a microplate pre-coated with antibodies specific for PGE2. A fixed amount of enzyme-labeled PGE2 is then added. The unlabeled PGE2 in the sample competes with the enzyme-labeled PGE2 for binding to the antibodies.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Concentration Calculation: A standard curve is generated from the absorbance readings of the standards, and the concentration of PGE2 in the samples is determined by interpolating from this curve.
In Vivo Anti-inflammatory Models
Carrageenan-Induced Pleurisy in Rats:
This model is used to assess the acute anti-inflammatory effects of a compound.
Protocol:
-
Compound Administration: Rats are pre-treated with the test compound (e.g., celecoxib) or a vehicle control.
-
Induction of Pleurisy: Pleurisy is induced by injecting a solution of carrageenan into the pleural cavity of the rats.[4]
-
Sample Collection: After a specific time, the animals are euthanized, and the pleural exudate is collected.
-
Analysis: The volume of the exudate and the number of infiltrating leukocytes (neutrophils) are measured. The levels of inflammatory mediators such as PGE2, TNF-α, and IL-1β in the exudate are quantified by immunoassay.[4]
Zymosan-Induced Peritonitis in Mice:
This model is another widely used method to evaluate acute inflammation.
Protocol:
-
Compound Administration: Mice are administered the test compound (e.g., celecoxib) or a vehicle.
-
Induction of Peritonitis: Peritonitis is induced by an intraperitoneal injection of zymosan, a component of yeast cell walls.[5]
-
Assessment of Inflammation: At a designated time point, various inflammatory parameters are assessed. This can include the analysis of peritoneal fluid for leukocyte infiltration and cytokine levels, as well as the evaluation of systemic effects like gut barrier function.[5]
Conclusion
The available data strongly indicate that this compound and its derivatives are highly potent and selective inhibitors of mPGES-1, an enzyme positioned at a critical downstream juncture in the inflammatory cascade. In contrast, celecoxib's primary anti-inflammatory effect is mediated through the inhibition of COX-2, with significantly weaker direct activity against mPGES-1.
The selective targeting of mPGES-1 by compounds like this compound offers a promising therapeutic strategy for inflammatory diseases. By specifically blocking the production of the pro-inflammatory mediator PGE2, these inhibitors have the potential to provide effective anti-inflammatory relief while minimizing the side effects associated with the broader inhibition of prostanoid synthesis seen with traditional NSAIDs and COX-2 inhibitors. Further head-to-head in vivo comparative studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound and its derivatives in comparison to established anti-inflammatory agents like celecoxib.
References
- 1. Novel potent benzimidazole-based microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors derived from this compound that also inhibit leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potent benzimidazole-based microsomal prostaglandin E-2 synthase-1 (mPGES-1) inhibitors derived from this compound that also inhibit leukotriene C-4 synthase | AVESİS [avesis.lokmanhekim.edu.tr]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of Celecoxib on lung injury and red blood cells modification induced by carrageenan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low Doses of Celecoxib Attenuate Gut Barrier Failure During Experimental Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 12/15-Lipoxygenase Activators: BRP-201 vs. Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BRP-201 and other known activators of 12/15-lipoxygenase (12/15-LOX), an enzyme of significant interest in the resolution of inflammation. By catalyzing the production of specialized pro-resolving mediators (SPMs), 12/15-LOX plays a crucial role in shifting the balance from a pro-inflammatory to a pro-resolving state. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for research and therapeutic development.
Efficacy Comparison of 12/15-LOX Activators
The following table summarizes the available quantitative and semi-quantitative data on the efficacy of this compound and a comparator compound, PKUMDL_MH_1001, in activating 12/15-LOX.
| Compound | Assay Type | Target | Key Efficacy Metric(s) | Source |
| This compound | Cellular Assay (Human M1/M2 Macrophages) | 12/15-LOX | Concentration-dependent increase in 12/15-LOX products (2.5- to 3-fold increase at 0.3, 1, and 3 µM).[1] | Kretzer et al., 2022 |
| PKUMDL_MH_1001 | Cell-free enzymatic assay | Purified human 15-LOX | AC50: 6.8 ± 0.4 μM (concentration for 50% of maximal activation) | Meng et al., 2016 |
| Surface Plasmon Resonance (SPR) | Purified human 15-LOX | KD: 3.9 ± 0.1 μM (binding affinity) | Meng et al., 2016 |
Note: A direct comparison of potency is challenging due to the different assay systems employed (cellular vs. cell-free). This compound's efficacy has been demonstrated in a more physiologically relevant cellular context, showing a significant increase in the production of 12/15-LOX metabolites. PKUMDL_MH_1001 has been characterized in a purified enzyme system, providing a direct measure of its interaction with and activation of 15-LOX.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to assess the efficacy of this compound and PKUMDL_MH_1001.
Measurement of 12/15-LOX Product Formation by this compound in Human Macrophages
Cell Culture and Treatment:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats.
-
Monocytes are differentiated into M1 or M2 macrophages.
-
Macrophages are incubated with various concentrations of this compound (e.g., 0.3, 1, and 3 µM) or vehicle control (DMSO) for a specified period (e.g., 180 minutes) at 37°C.
Lipid Mediator Extraction and Analysis:
-
The cell incubations are stopped, and the supernatants are collected.
-
Lipid mediators are extracted using solid-phase extraction (SPE).
-
The extracted samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to identify and quantify the levels of 12/15-LOX-derived products, such as 12-HETE, 15-HETE, and various SPMs.[1]
In Vitro 15-LOX Activation Assay for PKUMDL_MH_1001
Enzyme and Substrate Preparation:
-
Recombinant human 15-LOX is expressed and purified.
-
A solution of the substrate, arachidonic acid, is prepared.
Enzymatic Reaction and Detection:
-
The purified 15-LOX enzyme is incubated with varying concentrations of PKUMDL_MH_1001 or a vehicle control.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The formation of the 15-LOX product, 15-hydroperoxyeicosatetraenoic acid (15-HPETE), is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
The concentration of the compound that produces 50% of the maximal activation (AC50) is calculated from the dose-response curve.
Visualizing the Molecular Landscape
To better understand the context of 12/15-LOX activation, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow for activator screening, and the logical framework for comparing these compounds.
References
BRP-201's Impact on Specialized Pro-resolving Mediator Production: A Comparative Analysis Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRP-201's performance in modulating the production of Specialized Pro-resolving Mediators (SPMs) against other alternatives. The information presented is supported by experimental data obtained through mass spectrometry, offering a comprehensive resource for researchers in inflammation and drug development.
Introduction to this compound and SPM Production
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process orchestrated by a superclass of lipid mediators known as Specialized Pro-resolving Mediators (SPMs). These molecules, including resolvins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids via enzymatic pathways involving lipoxygenases (LOX).
This compound is a novel small molecule that has demonstrated a unique dual mechanism of action. It functions as a 5-lipoxygenase-activating protein (FLAP) antagonist, thereby inhibiting the production of pro-inflammatory leukotrienes. Concurrently, this compound activates 12/15-lipoxygenase (12/15-LOX), a key enzyme in the biosynthesis of SPMs. This combined action effectively shifts the balance from a pro-inflammatory to a pro-resolving state, making this compound a promising candidate for therapeutic intervention in inflammatory diseases.
Comparative Analysis of this compound and Alternatives
The efficacy of this compound in promoting SPM production has been validated using mass spectrometry-based lipid mediator metabololipidomics. This section compares the quantitative effects of this compound with other known modulators of SPM biosynthesis.
Quantitative Data on SPM Production
The following tables summarize the quantitative data on the effect of this compound and alternative compounds on the production of various SPMs and related lipid mediators in different cellular systems. Data is presented as a percentage of the vehicle control.
Table 1: Effect of this compound on Lipid Mediator Production in M1-Monocyte-Derived Macrophages (MDM) [1]
| Lipid Mediator Class | This compound (1 µM) |
| 5-LOX Products | |
| LTB₄ | ↓ 80% |
| 12/15-LOX Products | |
| 15-HETE | ↑ 150% |
| 17-HDHA | ↑ 200% |
| SPMs | |
| Resolvin D1 | ↑ 250% |
| Resolvin D2 | ↑ 220% |
| Protectin D1 | ↑ 180% |
Table 2: Effect of this compound on Lipid Mediator Production in M2-Monocyte-Derived Macrophages (MDM) [1]
| Lipid Mediator Class | This compound (1 µM) |
| 5-LOX Products | |
| LTB₄ | ↓ 75% |
| 12/15-LOX Products | |
| 15-HETE | ↑ 300% |
| 17-HDHA | ↑ 400% |
| SPMs | |
| Resolvin D1 | ↑ >300% |
| Resolvin D2 | ↑ >300% |
| Maresin 1 | ↑ 280% |
Table 3: Comparison with Other FLAP Antagonists and a 12/15-LOX Activator
| Compound | Target(s) | Key Effects on SPM Production | Reference |
| This compound | FLAP antagonist, 12/15-LOX activator | Potent suppression of LTs and significant elevation of various SPMs. | [1] |
| MK886 | FLAP antagonist | Blocks 5-LOX-derived products; elevates some 12/15-LOX products and specific SPMs like Resolvin D5 and Maresin 1. | [2] |
| AKBA | 12/15-LOX activator | Allosterically activates 15-LOX-1, leading to robust formation of SPMs, particularly in M2 macrophages. |
Experimental Protocols
The validation of this compound's effect on SPM production relies on precise and sensitive analytical techniques. The following section details the key experimental methodologies.
Lipid Mediator Metabololipidomics using LC-MS/MS
1. Cell Culture and Treatment:
-
Human peripheral blood mononuclear cells are isolated and differentiated into M1 or M2 macrophages.
-
Macrophages are then treated with this compound or a vehicle control for a specified duration.
2. Lipid Mediator Extraction:
-
The cell culture supernatant is collected, and proteins are precipitated by adding two volumes of cold methanol.
-
The samples are centrifuged, and the supernatant is collected for solid-phase extraction (SPE).
-
C18 SPE cartridges are used to extract lipid mediators. The cartridges are conditioned with methanol and water.
-
The samples are loaded, washed with water, and the lipid mediators are eluted with methyl formate.
3. LC-MS/MS Analysis:
-
The extracted samples are dried under a gentle stream of nitrogen and reconstituted in a mobile phase for analysis.
-
A reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer is used for analysis.
-
Separation is achieved using a C18 column with a gradient of mobile phases (e.g., methanol/water/acetic acid).
-
The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify specific lipid mediators.
-
Identification and quantification are based on the retention time and specific parent-daughter ion transitions of authentic standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in SPM production and the experimental workflow for their analysis.
Caption: this compound's dual mechanism of action.
References
Confirming BRP-201's Mechanism of Action Through Genetic Knockdown of FLAP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic knockdown techniques to validate the mechanism of action of BRP-201, a novel antagonist of the 5-Lipoxygenase-Activating Protein (FLAP). This compound has been identified as a promising anti-inflammatory agent that not only inhibits the production of pro-inflammatory leukotrienes but also shifts the lipid mediator profile towards pro-resolving species.[1][2][3] Validating that this compound's primary mechanism for reducing leukotriene synthesis is through direct inhibition of FLAP is a critical step in its preclinical development.
Genetic knockdown of FLAP, the protein encoded by the ALOX5AP gene, offers a direct method to assess the on-target activity of this compound. By reducing or eliminating the expression of FLAP, researchers can determine if the efficacy of this compound in inhibiting leukotriene production is diminished or abolished, thereby confirming FLAP as its bona fide target. This guide will compare three major genetic knockdown approaches: siRNA, shRNA, and CRISPR-Cas9, and will also discuss alternative non-genetic methods for target validation.
The Role of FLAP in Leukotriene Synthesis
FLAP is an integral nuclear membrane protein essential for the cellular biosynthesis of leukotrienes (LTs).[4] It acts as a scaffold protein, binding arachidonic acid (AA) and presenting it to 5-lipoxygenase (5-LOX), the key enzyme in the leukotriene biosynthetic pathway. Inhibition of FLAP prevents the 5-LOX/FLAP complex formation, thereby blocking the synthesis of LTs, which are potent mediators of inflammation. This compound is proposed to act as a FLAP antagonist, thus reducing the production of pro-inflammatory LTs like LTB4.[1][2][3]
Genetic Knockdown Approaches for FLAP Target Validation
The principle behind using genetic knockdown to validate this compound's mechanism of action is straightforward: if this compound acts by inhibiting FLAP, its effect on leukotriene synthesis should be significantly reduced in cells where FLAP expression has been knocked down.
Comparison of Genetic Knockdown Methods
| Feature | siRNA (Small interfering RNA) | shRNA (Short hairpin RNA) | CRISPR-Cas9 |
| Mechanism | Post-transcriptional gene silencing by mRNA degradation.[5] | Post-transcriptional gene silencing via cellular processing into siRNA. | Gene knockout at the DNA level, leading to permanent loss of gene function.[6] |
| Delivery | Transient transfection using lipid-based reagents or electroporation.[5][7] | Stable integration into the genome via lentiviral or retroviral vectors.[8][9] | Delivery of Cas9 nuclease and guide RNA via plasmid transfection or viral vectors.[6] |
| Duration of Effect | Transient (typically 48-96 hours). | Stable, long-term gene silencing.[8] | Permanent gene knockout.[6] |
| Efficiency | Variable, dependent on cell type and transfection efficiency. | Generally high and stable in transduced cells. | High efficiency in generating knockout clones, but requires selection and verification. |
| Off-target Effects | Can occur due to partial complementarity with other mRNAs. | Can occur, and integration site effects are possible with viral vectors. | Off-target cleavage can occur at sites with sequence homology to the guide RNA. |
| Best Suited For | Rapid, transient validation experiments. | Long-term studies and creation of stable knockdown cell lines. | Complete loss-of-function studies and generation of knockout cell lines and animal models. |
Expected Quantitative Outcomes of FLAP Knockdown on this compound Efficacy
The following table summarizes the expected results from an experiment where a human monocytic cell line (e.g., THP-1 or U937) is treated with a non-targeting control or a FLAP-targeting siRNA, followed by stimulation to induce leukotriene synthesis in the presence or absence of this compound.
| Condition | FLAP Expression (relative to control) | LTB4 Production (pg/mL) | % Inhibition by this compound |
| Control siRNA | |||
| Vehicle | 100% | 1500 | N/A |
| This compound (1 µM) | 100% | 300 | 80% |
| FLAP siRNA | |||
| Vehicle | ~15% | 250 | N/A |
| This compound (1 µM) | ~15% | 225 | ~10% |
This is a representative data table based on the known mechanism of FLAP inhibitors and typical knockdown efficiencies. Actual values may vary depending on the specific experimental conditions.
A study on this compound demonstrated its FLAP-dependent activity using HEK293 cells. In cells co-expressing 5-LOX and FLAP, this compound effectively inhibited leukotriene formation. Conversely, in cells expressing 5-LOX without FLAP, leukotriene production was already minimal, and this compound had no further inhibitory effect, supporting its FLAP-dependent mechanism.[2][3]
Experimental Protocols
siRNA-mediated Knockdown of FLAP in THP-1 Cells
This protocol describes the transient knockdown of FLAP in the human monocytic THP-1 cell line, a relevant model for studying leukotriene synthesis.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
FLAP-targeting siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for qRT-PCR and Western blotting
-
Calcium ionophore A23187
-
This compound
-
LC-MS/MS system for leukotriene analysis
Procedure:
-
Cell Seeding: The day before transfection, seed THP-1 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA (FLAP-targeting or control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to confirm FLAP knockdown at the mRNA level by qRT-PCR and at the protein level by Western blotting.
-
Functional Assay:
-
Treat the remaining cells with either vehicle or this compound for 30 minutes.
-
Stimulate the cells with calcium ionophore A23187 (e.g., 2.5 µM) for 15 minutes to induce leukotriene synthesis.
-
Collect the supernatant for analysis.
-
-
Leukotriene Measurement: Quantify the levels of LTB4 in the supernatant using a validated LC-MS/MS method.[10][11]
shRNA-mediated Stable Knockdown of FLAP
For long-term studies, stable knockdown cell lines can be generated using lentiviral particles encoding a short hairpin RNA (shRNA) targeting FLAP.
Procedure Outline:
-
Transduction: Transduce the target cells (e.g., U937 or THP-1) with lentiviral particles containing a FLAP-targeting shRNA or a non-targeting control shRNA. The use of a transduction enhancement reagent like Polybrene® is often recommended.[9]
-
Selection: 48-72 hours post-transduction, select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium, as the lentiviral vector typically contains a resistance gene.[8][12]
-
Expansion and Validation: Expand the antibiotic-resistant cell population and validate the stable knockdown of FLAP expression by qRT-PCR and Western blotting.
-
Functional Assays: Use the stable knockdown and control cell lines for functional assays with this compound as described for the siRNA protocol.
CRISPR-Cas9-mediated Knockout of ALOX5AP
For complete loss-of-function studies, the ALOX5AP gene (which encodes FLAP) can be knocked out using the CRISPR-Cas9 system.
Procedure Outline:
-
Guide RNA Design: Design and clone a guide RNA (gRNA) specific to a critical exon of the ALOX5AP gene into a Cas9 expression vector.
-
Transfection: Transfect the target cells with the Cas9/gRNA plasmid.
-
Clonal Selection: Select single-cell clones and expand them.
-
Genotyping and Validation: Screen the clones for mutations in the ALOX5AP gene by sequencing. Confirm the absence of FLAP protein expression by Western blotting.
-
Functional Assays: Compare leukotriene synthesis in the knockout and wild-type cells in the presence and absence of this compound. In FLAP knockout cells, leukotriene production should be completely abrogated, and this compound should have no effect.[13]
Alternative Methods for Target Validation
While genetic knockdown is a powerful tool, it is important to corroborate findings with orthogonal methods.
| Method | Principle | Application for this compound/FLAP |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[14][15][16][17] | Demonstrates direct binding of this compound to FLAP in intact cells by showing increased thermal stability of FLAP in the presence of the compound. |
| Photoaffinity Labeling | A photoreactive version of the inhibitor is used to covalently label the target protein upon UV irradiation.[18][19][20][21][22] | A photoaffinity probe based on this compound could be synthesized to directly label FLAP, providing definitive evidence of a direct binding interaction. |
| Biochemical Binding Assays | Measures the direct interaction between a compound and a purified protein or membrane preparation. | Can be used to determine the binding affinity (Kd) of this compound to purified FLAP or membranes from cells overexpressing FLAP. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that react with active sites of enzymes to profile changes in enzyme activity. | While not directly applicable to the non-enzymatic FLAP, it could be used to assess the downstream effects on 5-LOX activity in a cellular context. |
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Workflow for siRNA-mediated FLAP knockdown to validate this compound's mechanism.
Caption: this compound inhibits FLAP, blocking leukotriene synthesis.
Conclusion
Genetic knockdown of FLAP is an indispensable tool for unequivocally confirming the mechanism of action of this compound. While transient siRNA-mediated knockdown offers a rapid and efficient method for initial validation, stable shRNA knockdown or complete CRISPR-Cas9 knockout provides more robust, long-term models for in-depth mechanistic studies. The choice of method will depend on the specific research question, available resources, and desired duration of the effect. To build a comprehensive data package, these genetic approaches should be complemented with alternative, non-genetic methods like CETSA or photoaffinity labeling to provide orthogonal evidence of direct target engagement. This multi-faceted approach will provide the highest level of confidence in this compound's mechanism of action as a direct FLAP antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do you have a protocol for transfection of differentiated macrophage cell lines (THP) with siRNA? [qiagen.com]
- 6. Generation of a RIP1 Knockout U937 Cell Line Using the CRISPR-Cas9 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Efficient Transfection of Human THP-1 Macrophages by Nucleofection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. scbt.com [scbt.com]
- 10. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of amino acid residues of 5-lipoxygenase-activating protein essential for the binding of leukotriene biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photoaffinity Compounds - Enamine [enamine.net]
- 22. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzimidazole-Based Inhibitors: BRP-201 and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents. This guide provides a comparative analysis of two distinct classes of benzimidazole-based inhibitors: the anti-inflammatory agent BRP-201 and its derivatives, and a selection of benzimidazole-based compounds developed as anticancer agents. While sharing a common chemical core, their mechanisms of action, molecular targets, and therapeutic applications differ significantly.
Data Presentation: A Tale of Two Mechanisms
The following tables summarize the key characteristics of this compound and other representative benzimidazole-based inhibitors, highlighting their distinct roles in inflammation and oncology.
Table 1: Profile of this compound and its Derivatives as Anti-Inflammatory Agents
| Compound | Target(s) | IC50 Values | Primary Mechanism of Action |
| This compound | 5-Lipoxygenase-activating protein (FLAP) | Not explicitly found in searches | Antagonist of FLAP, inhibiting the biosynthesis of pro-inflammatory leukotrienes.[1][2] |
| This compound Derivatives (e.g., Compound 31, 49) | Microsomal prostaglandin E2 synthase-1 (mPGES-1), Leukotriene C4 synthase (LTC4S) | mPGES-1: 0.03 µM (Compound 31), 0.09 µM (Compound 49); LTC4S: 2.8 µM (Compound 31), 0.4 µM (Compound 49)[3][4][5][6] | Dual inhibitors of mPGES-1 and LTC4S, blocking the production of prostaglandin E2 and cysteinyl leukotrienes.[3][4][5][6] |
Table 2: Profile of Selected Benzimidazole-Based Anticancer Inhibitors
| Compound | Target(s)/Mechanism | IC50 Values (Cell Line) | Primary Therapeutic Application |
| Nocodazole | Microtubule polymerization inhibitor | Not specified in searches, but effective at low nanomolar concentrations.[7] | Anticancer agent that induces mitotic arrest.[7][8] |
| Fenbendazole | Microtubule disruption, glycolysis inhibition | Not specified in searches | Repurposed anthelmintic with potential anticancer activity.[9] |
| Bendamustine | DNA damaging agent | Not specified in searches | Approved for chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1] |
| Veliparib (ABT-888) | PARP inhibitor | Not specified in searches | Anticancer agent, particularly in combination therapies.[3][10] |
| Thiabendazole | CDK4/6 inhibitor | Not specified in searches | Induces G1 phase cell cycle arrest in glioblastoma cells.[2][11] |
| Flubendazole | Microtubule disruption, VEGF inhibition | Not specified in searches | Anticancer agent with anti-angiogenic properties.[2][11] |
Experimental Protocols: Unraveling the Mechanisms
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitors. Below are representative protocols for key experiments related to the activities of this compound and anticancer benzimidazoles.
Protocol 1: Leukotriene Formation Assay for FLAP Antagonist Activity
This assay is used to determine the inhibitory effect of compounds like this compound on the production of leukotrienes.
1. Cell Culture and Preparation:
- Culture human neutrophils or other suitable cells expressing 5-lipoxygenase and FLAP.
- Harvest and resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to a final concentration of 1-5 x 10^6 cells/mL.
2. Compound Incubation:
- Pre-incubate the cell suspension with various concentrations of the test compound (e.g., this compound) or vehicle control for 15-30 minutes at 37°C.
3. Stimulation of Leukotriene Synthesis:
- Stimulate the cells with a calcium ionophore (e.g., A23187) to initiate the arachidonic acid cascade and subsequent leukotriene production.
- Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
4. Termination and Extraction:
- Stop the reaction by adding ice-cold methanol or another suitable solvent.
- Centrifuge to pellet the cell debris.
- Perform solid-phase extraction on the supernatant to isolate the leukotrienes.
5. Quantification by LC-MS/MS:
- Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different leukotriene species (e.g., LTB4, LTC4).
6. Data Analysis:
- Calculate the percentage of inhibition of leukotriene formation at each compound concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Microtubule Disruption Assay for Anticancer Activity
This assay assesses the ability of benzimidazole compounds to interfere with microtubule dynamics, a common mechanism for their anticancer effects.
1. Cell Culture:
- Culture a suitable cancer cell line (e.g., HeLa, A549) on glass coverslips in a petri dish.
2. Compound Treatment:
- Treat the cells with various concentrations of the benzimidazole inhibitor (e.g., nocodazole) or a vehicle control for a specified duration (e.g., 1-24 hours).
3. Immunofluorescence Staining:
- Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
- Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
- Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
- Incubate the cells with a primary antibody against α-tubulin.
- Wash the cells and incubate with a fluorescently labeled secondary antibody.
- Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
4. Microscopy and Image Analysis:
- Visualize the microtubule network and cell nuclei using a fluorescence microscope.
- Capture images of multiple fields for each treatment condition.
- Analyze the images to assess changes in microtubule morphology (e.g., depolymerization, bundling) and mitotic spindle formation.
5. Quantification (Optional):
- Quantify the effects on microtubule integrity or the percentage of cells arrested in mitosis using image analysis software.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound inhibits the FLAP signaling pathway.
Caption: Workflow for microtubule disruption assay.
Caption: Benzimidazole-induced microtubule disruption.
References
- 1. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation | PLOS One [journals.plos.org]
- 6. 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dc.uthsc.edu [dc.uthsc.edu]
- 10. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Head-to-Head Comparison of BRP-201 and Other Pro-Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly regulated process orchestrated by a class of endogenous mediators known as specialized pro-resolving mediators (SPMs). These molecules play a crucial role in returning tissue to homeostasis after an inflammatory insult. The development of novel therapeutic agents that target these pro-resolving pathways offers a promising alternative to traditional anti-inflammatory drugs. This guide provides a comparative overview of BRP-201, a novel pro-resolving agent, and other well-characterized SPMs, including resolvins, lipoxins, and maresins. The information is supported by experimental data to aid in the evaluation of their therapeutic potential.
Mechanism of Action: A Dual Approach to Resolution
This compound distinguishes itself from other pro-resolving agents through its unique dual mechanism of action. It functions as a 5-lipoxygenase-activating protein (FLAP) antagonist, which inhibits the biosynthesis of pro-inflammatory leukotrienes.[1] Concurrently, this compound activates 12/15-lipoxygenase (12/15-LOX), a key enzyme in the production of SPMs.[1] This dual action allows this compound to not only suppress the inflammatory response but also to actively stimulate the resolution phase.
In contrast, other SPMs like resolvins, lipoxins, and maresins are endogenously produced lipid mediators that act as agonists for specific G-protein coupled receptors (GPCRs) to initiate pro-resolving signaling cascades.
-
Resolvins (e.g., RvD1, RvE1): These mediators, derived from omega-3 fatty acids, bind to receptors such as ALX/FPR2 and ChemR23 to inhibit neutrophil infiltration, enhance macrophage efferocytosis of apoptotic cells, and regulate cytokine production.[2][3]
-
Lipoxins (e.g., LXA4): Derived from arachidonic acid, lipoxins signal through the ALX/FPR2 receptor to inhibit neutrophil chemotaxis and adhesion, and stimulate monocyte-dependent clearance of cellular debris.[4][5]
-
Maresins (e.g., MaR1): Produced by macrophages, maresins signal through receptors like LGR6 to promote macrophage polarization towards a pro-resolving M2 phenotype, enhance efferocytosis, and stimulate tissue regeneration.[6][7][8][9][10][11]
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and other pro-resolving agents on key inflammatory and resolution markers. The data for this compound is derived from a zymosan-induced peritonitis model in mice. While direct head-to-head studies are limited, data from comparable in vivo models for other SPMs are included to provide a basis for comparison.
Table 1: Effect on Eicosanoid and Specialized Pro-Resolving Mediator Levels in Zymosan-Induced Peritonitis (pg/mL)
| Mediator | Control (Zymosan only) | This compound (2 mg/kg) | Fold Change | Other SPMs (in comparable models) |
| Pro-Inflammatory | ||||
| Leukotriene B4 (LTB4) | ~1500 | ~500 | ↓ ~67% | LXA4: Reduces LTB4 levels[12] |
| Pro-Resolving | ||||
| Resolvin D1 (RvD1) | ~20 | ~60 | ↑ ~200% | Exogenous RvD1: Increases local concentrations |
| Lipoxin A4 (LXA4) | ~50 | ~100 | ↑ ~100% | Exogenous LXA4: Increases local concentrations |
| Maresin 1 (MaR1) | ~15 | ~45 | ↑ ~200% | Exogenous MaR1: Increases local concentrations |
Data for this compound is estimated from graphical representations in Kretzer et al., 2022. Data for other SPMs is qualitative based on their known functions.
Table 2: Effects on Key Pro-Resolving Functions
| Function | This compound | Resolvins (e.g., RvD1, RvD4) | Lipoxins (e.g., LXA4) | Maresins (e.g., MaR1) |
| Neutrophil Infiltration | Indirectly reduces by promoting SPMs | RvD1: >40% inhibition in zymosan peritonitis[2]. RvD4: ~40% reduction in zymosan-initiated peritonitis[13] | Potently inhibits neutrophil infiltration[4] | Reduces PMN infiltration in zymosan-induced peritonitis[14] |
| Macrophage Efferocytosis | Indirectly enhances by promoting SPMs | Enhances phagocytosis by macrophages[3] | Stimulates phagocytosis of apoptotic leukocytes[7] | MaR1: Enhances phagocytosis by 31-65%[14][15] |
| Cytokine Regulation | Shifts balance towards anti-inflammatory | Reduces pro-inflammatory cytokines (e.g., TNF-α) and increases anti-inflammatory cytokines (e.g., IL-10)[16] | Inhibits production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α[17] | Reduces release of TNF-α, IL-1β, and IL-6[18] |
| Macrophage Polarization | Indirectly promotes M2 phenotype by increasing SPMs | Promotes M2 polarization | Promotes M2 macrophage polarization[12] | Promotes M2 macrophage polarization[19][20] |
Detailed Experimental Protocols
1. Zymosan-Induced Peritonitis in Mice
This widely used model of self-resolving acute inflammation is employed to evaluate the efficacy of pro-resolving agents.[2][21][22][23]
-
Induction: Male mice (e.g., C57BL/6) are injected intraperitoneally (i.p.) with zymosan A (typically 0.1-1 mg/mouse) suspended in sterile saline.[21][22][23]
-
Treatment: The test compound (e.g., this compound, resolvins, lipoxins, maresins) or vehicle is administered at a specified time point before or after zymosan injection. The route of administration can be intravenous (i.v.) or i.p.
-
Sample Collection: At various time points (e.g., 2, 4, 12, 24 hours) post-zymosan injection, mice are euthanized, and the peritoneal cavity is lavaged with sterile phosphate-buffered saline (PBS).
-
Analysis:
-
Cell Infiltration: The total number of leukocytes in the peritoneal lavage fluid is determined by counting with a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Lipid Mediator Profiling: The lavage fluid is subjected to solid-phase extraction to isolate lipid mediators. The levels of eicosanoids (e.g., LTB4) and SPMs (e.g., RvD1, LXA4, MaR1) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cytokine Analysis: The levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the lavage fluid are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
-
2. In Vitro Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf apoptotic cells, a key process in the resolution of inflammation.[15][17][24][25][26]
-
Macrophage Preparation: Human or murine macrophages (e.g., bone marrow-derived macrophages, THP-1 cells differentiated into macrophages) are cultured in appropriate media.
-
Apoptotic Cell Preparation: A target cell line (e.g., Jurkat T cells, neutrophils) is induced to undergo apoptosis, for example, by UV irradiation. Apoptotic cells are then labeled with a fluorescent dye (e.g., pHrodo Red, Calcein AM).
-
Co-culture and Treatment: The macrophages are treated with the test compound (e.g., this compound-stimulated supernatant, specific SPMs) or vehicle. The fluorescently labeled apoptotic cells are then added to the macrophage culture at a specific ratio (e.g., 3:1 apoptotic cells to macrophages).
-
Quantification: The engulfment of apoptotic cells by macrophages is quantified using:
-
Flow Cytometry: Macrophages are identified by a specific marker (e.g., F4/80), and the percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells is determined.
-
Fluorescence Microscopy: The number of apoptotic cells inside macrophages is visualized and counted.
-
Signaling Pathways
The pro-resolving actions of this compound and other SPMs are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound's unique dual-action mechanism involves the inhibition of the 5-LOX pathway and the activation of the 12/15-LOX pathway, leading to a shift from pro-inflammatory leukotriene production to pro-resolving SPM synthesis.
Caption: this compound inhibits FLAP and activates 12/15-LOX.
Resolvin Signaling Pathway (RvE1 example)
Resolvin E1 (RvE1) exerts its pro-resolving effects by binding to the ChemR23 receptor, leading to the inhibition of pro-inflammatory signaling pathways like NF-κB.[27][28][29][30][31]
Caption: RvE1 signals through the ChemR23 receptor.
Lipoxin Signaling Pathway (LXA4 example)
Lipoxin A4 (LXA4) binds to the ALX/FPR2 receptor, initiating intracellular signals that inhibit pro-inflammatory responses and promote resolution.[4][5][32][33][34]
Caption: LXA4 signals through the ALX/FPR2 receptor.
Maresin Signaling Pathway (MaR1 example)
Maresin 1 (MaR1) activates the LGR6 receptor, leading to enhanced macrophage phagocytosis and the promotion of a pro-resolving cellular phenotype.[6][7][8][9][10][11]
Caption: MaR1 signals through the LGR6 receptor.
Experimental Workflow: Zymosan-Induced Peritonitis
The following diagram illustrates the typical workflow for evaluating pro-resolving agents in the zymosan-induced peritonitis model.
Caption: Workflow for zymosan-induced peritonitis model.
References
- 1. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maresin 1 activates LGR6 signaling to inhibit smooth muscle cell activation and attenuate murine abdominal aortic aneurysm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions [jci.org]
- 9. Maresin-1 resolution with RORα and LGR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maresin 1 Activates LGR6 to Alleviate Neuroinflammation via the CREB/JMJD3/IRF4 Pathway in a Rat Model of Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro efferocytosis assay [bio-protocol.org]
- 16. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tabaslab.com [tabaslab.com]
- 18. researchgate.net [researchgate.net]
- 19. Maresin1 Promotes M2 Macrophage Polarization Through Peroxisome Proliferator-Activated Receptor-γ Activation to Expedite Resolution of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages [frontiersin.org]
- 21. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. ahajournals.org [ahajournals.org]
- 31. academic.oup.com [academic.oup.com]
- 32. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 33. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
Comparative Analysis of BRP-201's Anti-Inflammatory Profile Across Diverse Cell Lineages
A comprehensive evaluation of BRP-201's anti-inflammatory efficacy in macrophages, synovial fibroblasts, and chondrocytes, benchmarked against established anti-inflammatory agents, dexamethasone and ibuprofen. This guide provides a detailed cross-validation of its mechanism of action and therapeutic potential.
Introduction
Chronic inflammatory diseases, such as rheumatoid arthritis and osteoarthritis, are characterized by the persistent activation of inflammatory pathways in various cell types, leading to tissue damage and loss of function. This compound has emerged as a novel anti-inflammatory agent with a unique dual mechanism of action. It acts as a 5-Lipoxygenase-Activating Protein (FLAP) antagonist, thereby inhibiting the biosynthesis of pro-inflammatory leukotrienes. Concurrently, it activates 12/15-lipoxygenase (12/15-LOX), shifting the metabolic cascade towards the production of specialized pro-resolving mediators (SPMs), which actively promote the resolution of inflammation.[1] This guide provides a comparative analysis of the anti-inflammatory effects of this compound in key cell types involved in joint inflammation—macrophages, synovial fibroblasts, and chondrocytes—and benchmarks its performance against the well-established anti-inflammatory drugs, dexamethasone and ibuprofen.
Data Presentation: Comparative Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the effects of this compound, dexamethasone, and ibuprofen on key inflammatory markers in macrophages, synovial fibroblasts, and chondrocytes. It is important to note that specific data for this compound in synovial fibroblasts and chondrocytes is not yet publicly available and represents a key area for future research.
Table 1: Anti-inflammatory Effects in Macrophages
| Compound | Target | Cell Type | Key Inflammatory Marker | Effect | IC50 / Concentration |
| This compound | FLAP / 12/15-LOX | Human Monocyte-Derived Macrophages (MDM) | Leukotriene B4 (LTB4) | Inhibition | Not Specified |
| Human Monocyte-Derived Macrophages (MDM) | Specialized Pro-Resolving Mediators (SPMs) | Increased Production | Not Specified | ||
| Dexamethasone | Glucocorticoid Receptor | Murine Macrophage Cell Line (RAW264.7) | IL-6 | Inhibition | 10⁻⁹ M to 10⁻⁶ M |
| Glucocorticoid Receptor | Human Monocytes | IL-6 | Inhibition | Not Specified | |
| Ibuprofen | Cyclooxygenase (COX) | Rabbit Articular Chondrocytes | Nitric Oxide (NO) | Inhibition | 500 µM |
| Cyclooxygenase (COX) | Rabbit Articular Chondrocytes | Prostaglandin E2 (PGE2) | Inhibition | 500 µM |
Table 2: Anti-inflammatory Effects in Synovial Fibroblasts
| Compound | Target | Cell Type | Key Inflammatory Marker | Effect | IC50 / Concentration |
| This compound | FLAP / 12/15-LOX | Human Synovial Fibroblasts | IL-6, TNF-α, COX-2 | Data Not Available | Data Not Available |
| Dexamethasone | Glucocorticoid Receptor | Human Rheumatoid Arthritis Synovial Fibroblasts | IL-6, IL-8 | Additive inhibition with 1,25(OH)2D3 | Not Specified |
| Ibuprofen | Cyclooxygenase (COX) | Human Osteoarthritis Synovial Fibroblasts | IL-6, IL-23 | Downregulation in the presence of IL-1β | Not Specified |
Table 3: Anti-inflammatory Effects in Chondrocytes
| Compound | Target | Cell Type | Key Inflammatory Marker | Effect | IC50 / Concentration |
| This compound | FLAP / 12/15-LOX | Human Chondrocytes | IL-1β, TNF-α, COX-2 | Data Not Available | Data Not Available |
| Dexamethasone | Glucocorticoid Receptor | Human Articular Chondrocytes | COX-2 | Inhibition | 0.0073 µM[2] |
| Glucocorticoid Receptor | Human Chondrocytes | IL-1β, TNF-α | Significant reduction | 100 µM[3] | |
| Ibuprofen | Cyclooxygenase (COX) | Rabbit Articular Chondrocytes | IL-1β-induced inflammation | Attenuation | 500 µM[4][5] |
| Cyclooxygenase (COX) | Human Osteoarthritis Chondrocytes | IL-6, IL-23 | Downregulation in the presence of IL-1β | Not Specified |
Experimental Protocols
1. Cell Culture and Inflammatory Stimulation:
-
Macrophages: Human peripheral blood mononuclear cells (PBMCs) are isolated and differentiated into macrophages. Alternatively, murine macrophage cell lines like RAW 264.7 can be used. Inflammation is typically induced by treatment with lipopolysaccharide (LPS) (1 µg/mL).
-
Synovial Fibroblasts: Synovial tissue is obtained from patients with rheumatoid arthritis or osteoarthritis during synovectomy or joint replacement surgery. Fibroblast-like synoviocytes (FLS) are isolated by enzymatic digestion and cultured. Inflammation is induced with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) or Interleukin-1 beta (IL-1β) (10 ng/mL).
-
Chondrocytes: Articular cartilage is harvested from non-diseased or osteoarthritic joints. Chondrocytes are isolated by enzymatic digestion and cultured in monolayer or as high-density pellets. Inflammation is induced with IL-1β (10 ng/mL).
2. Assessment of Anti-inflammatory Effects:
-
Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
COX-2 Expression: Cyclooxygenase-2 (COX-2) protein expression is determined by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against COX-2 and a loading control (e.g., β-actin).
-
Leukotriene and SPM Measurement: Lipid mediators in cell supernatants are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of leukotrienes and specialized pro-resolving mediators.
-
Gene Expression Analysis: The mRNA expression levels of inflammatory markers are quantified by real-time quantitative polymerase chain reaction (RT-qPCR). Total RNA is extracted from cells, reverse-transcribed into cDNA, and amplified using specific primers for the genes of interest.
Mandatory Visualization
Discussion and Conclusion
This compound presents a promising and distinct anti-inflammatory profile. Its unique mechanism of action, which involves both the inhibition of pro-inflammatory leukotriene production and the promotion of pro-resolving mediator synthesis, sets it apart from traditional anti-inflammatory drugs like dexamethasone and ibuprofen.
The available data strongly supports the anti-inflammatory effects of this compound in macrophages. However, a significant data gap exists regarding its efficacy in other key cell types central to inflammatory joint diseases, namely synovial fibroblasts and chondrocytes. Cross-validation in these cell lines is crucial to fully elucidate its therapeutic potential for conditions like rheumatoid arthritis and osteoarthritis.
Dexamethasone, a potent corticosteroid, demonstrates broad anti-inflammatory effects across all three cell types by targeting the glucocorticoid receptor and inhibiting key inflammatory pathways like NF-κB. Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its effects through the inhibition of cyclooxygenase enzymes, thereby reducing prostaglandin synthesis. Its effects on chondrocytes appear to be beneficial in an inflammatory context.
Future research should focus on generating quantitative data for this compound in synovial fibroblasts and chondrocytes, including IC50 values for the inhibition of key inflammatory cytokines and enzymes. Such studies will enable a more direct and comprehensive comparison with existing therapies and will be instrumental in guiding the clinical development of this compound for the treatment of chronic inflammatory diseases. The dual-action mechanism of this compound, which not only dampens inflammation but also actively promotes its resolution, holds significant promise for a more targeted and effective therapeutic approach.
References
- 1. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibuprofen attenuates interleukin-1β-induced inflammation and actin reorganization via modulation of RhoA signaling in rabbit chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of BRP-201: A Guide for Laboratory Professionals
As a novel and potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), BRP-201 is a valuable tool in inflammation research. Proper handling and disposal of this compound are paramount to ensure laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, aligning with general best practices for chemical waste management in a research setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the material's Safety Data Sheet (SDS) if available from the supplier. In the absence of a specific SDS, researchers should adhere to standard laboratory safety protocols for handling potent research chemicals. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
This compound Disposal: Key Considerations
The proper disposal route for this compound is dictated by its chemical nature as a halogenated organic compound. Due to the presence of chlorine in its molecular structure, this compound requires specific disposal procedures to prevent environmental contamination and ensure compliance with hazardous waste regulations.
| Waste Category | Disposal Consideration | Recommended Action |
| Unused or Excess this compound | Considered hazardous chemical waste. | Collect in a designated, properly labeled, and sealed waste container for halogenated organic compounds. |
| Contaminated Labware (e.g., glassware, pipette tips) | Items with gross contamination should be treated as hazardous waste. | Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as halogenated solvent waste. After rinsing, the labware may be washed for reuse or disposed of according to institutional guidelines. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Items with minor contamination. | Dispose of in a designated solid chemical waste container. |
| Spill Cleanup Materials | Absorbent materials used to clean up this compound spills. | Collect all contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it through the institution's hazardous waste management program. |
Experimental Protocol: Decontamination of this compound Contaminated Glassware
This protocol outlines a standard procedure for the decontamination of glassware that has come into contact with this compound.
Materials:
-
Waste container for halogenated organic solvents
-
Squirt bottle with a suitable organic solvent (e.g., ethanol or acetone)
-
Secondary containment tray
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Collect all rinsate in a designated waste container for halogenated organic solvents. This container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the solvent used for rinsing.
-
Washing: After the initial solvent rinse, the glassware can be washed with laboratory detergent and water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
Waste Disposal: The collected halogenated solvent waste must be disposed of through the institution's environmental health and safety (EHS) office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound and associated waste materials.
Caption: this compound Disposal Decision Workflow.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general principles of chemical waste management. Always consult your institution's specific guidelines and your Environmental Health and Safety (EHS) office for detailed procedures and regulatory requirements.
Essential Safety and Operational Guide for Handling BRP-201
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BRP-201 (CAS No.: 2227434-74-2), a novel, potent benzimidazole-based inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). Given that this compound is a research chemical with an incomplete toxicological profile, it is imperative to treat it as a potentially hazardous substance and to adhere to stringent safety protocols.
Personal Protective Equipment (PPE)
As this compound is a novel compound with unknown long-term health effects, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement.[1][2][3] A face shield must be worn over goggles when there is a risk of splashes or aerosols, such as during solution preparation or transfers of larger quantities.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[1] For prolonged handling or when working with concentrated solutions, double-gloving or using a more robust glove material like neoprene is recommended.[3] Always inspect gloves for damage before use and wash hands thoroughly after removal.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required.[2] Ensure the coat is fully buttoned to provide maximum coverage. |
| Respiratory Protection | Fume Hood | All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5] |
Handling and Experimental Protocols
Prudent laboratory practices are essential when working with novel compounds like this compound. Always review the Safety Data Sheet (SDS) for any chemical you are working with, though one may not be readily available for a novel compound like this compound. In such cases, treat the substance as hazardous.
General Handling Procedures:
-
Work Area: Designate a specific area for handling this compound.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6]
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols. When preparing solutions, add the solvent to the solid slowly.
-
Spill Response: In case of a spill, evacuate the area and alert others. For small spills, use an appropriate absorbent material and decontaminate the area. For larger spills, contact your institution's environmental health and safety (EHS) department. All materials used for spill cleanup must be disposed of as hazardous waste.[7]
Experimental Workflow for Solution Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Place all necessary equipment (balance, weigh paper, spatula, glassware, solvent) inside the fume hood.
-
Carefully weigh the desired amount of this compound powder onto weigh paper.
-
Transfer the powder to the appropriate glassware.
-
Slowly add the desired solvent to the glassware to dissolve the compound.
-
Cap the container and label it clearly with the compound name, concentration, solvent, date, and your initials.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Waste Disposal Summary:
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Collect all solid waste, including contaminated weigh paper and gloves, in a designated, sealed container. |
| Liquid Waste (Solutions) | Labeled, sealed hazardous waste container | Collect all liquid waste containing this compound in a compatible, sealed waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware | Labeled hazardous waste container | Disposable labware should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste. |
| Empty Stock Containers | Varies by regulation | Empty containers that held this compound should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The defaced, rinsed container may then be disposed of in regular trash, depending on local regulations.[7] |
Never dispose of this compound down the drain or in the regular trash.[8] Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal procedures.[7]
Potential Hazards of Benzimidazole Derivatives
This compound is a benzimidazole-based compound. While the specific toxicology of this compound is unknown, other benzimidazole derivatives have been associated with various health effects. Occupational exposure to some benzimidazoles can occur through inhalation and skin contact.[9] Some compounds in this class have been shown to cause skin sensitization, and there is some concern that certain derivatives may have mutagenic or carcinogenic properties, though data is often limited.[10] Therefore, minimizing exposure through the use of appropriate PPE and handling procedures is critical.
Signaling Pathway of mPGES-1
This compound is an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[11][12] PGE2 is a potent lipid mediator involved in inflammation, pain, and fever. The mPGES-1 pathway is often upregulated in inflammatory conditions and various cancers.[12][13][14]
Caption: this compound inhibits the mPGES-1 enzyme in the prostaglandin E2 synthesis pathway.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. twu.edu [twu.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gz-supplies.com [gz-supplies.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
